1-Methyl-2-indolinone
Description
Propriétés
IUPAC Name |
1-methyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQUAQMIGSMNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209850 | |
| Record name | 2-Indolinone, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61-70-1 | |
| Record name | 1-Methyl-1,3-dihydroindol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyloxindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-2-indolinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Indolinone, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLOXINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKN6HNS2AW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 1-Methyl-2-indolinone from 2-indolinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-methyl-2-indolinone from 2-indolinone, a crucial transformation in the development of various therapeutic agents. This compound and its derivatives are pivotal scaffolds in medicinal chemistry, serving as building blocks for anticancer, antimalarial, and anti-inflammatory drugs.[1][2] This document details the prevalent synthetic methodologies, reaction mechanisms, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.
Introduction
2-Indolinone, also known as oxindole, is a bicyclic aromatic heterocyclic organic compound that forms the core structure of many biologically active molecules.[2] The methylation of the nitrogen atom at position 1 of the 2-indolinone ring to yield this compound is a fundamental step in the synthesis of numerous pharmaceutical compounds.[1] These derivatives have shown efficacy as inhibitors of various kinases, including Nek2 kinase, and are being investigated as potential treatments for multiple sclerosis and HIV.[1] The choice of synthetic route for this N-methylation can significantly impact yield, purity, and scalability, making a thorough understanding of the available methods essential for drug development professionals.
Reaction Mechanism and Synthesis Pathways
The N-methylation of 2-indolinone typically proceeds via a nucleophilic substitution reaction. The nitrogen atom of the lactam in 2-indolinone acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent. The reaction is generally facilitated by a base, which deprotonates the nitrogen, increasing its nucleophilicity.
Commonly employed methylating agents include dimethyl sulfate, methyl iodide, and dimethyl carbonate. Each presents distinct advantages and disadvantages concerning reactivity, toxicity, and environmental impact.
A generalized reaction mechanism is depicted below:
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound using different methylating agents.
Method 1: N-methylation using Dimethyl Sulfate
This protocol is a robust and widely used method for the synthesis of this compound.
Experimental Workflow:
Procedure:
-
A solution of sodium hydroxide is prepared in water.
-
2-Indolinone (1.0 eq.) is added to the basic solution.[1]
-
The reaction mixture is heated to 40°C.[1]
-
Dimethyl sulfate (1.5 eq.) is added dropwise, with the temperature maintained below 53°C due to the exothermic nature of the reaction.[1]
-
After the initial addition, the mixture is heated to 100°C for 15 minutes.[1]
-
The reaction is then cooled to 60°C, and a second portion of dimethyl sulfate (0.425 eq.) is added.[1]
-
The mixture is heated again to 100°C for 15 minutes.[1]
-
After cooling to 50°C, the pH is adjusted to approximately 7 with concentrated hydrochloric acid.[1]
-
The solution is seeded with a crystal of this compound and left to crystallize at room temperature overnight.[1]
-
The solid product is collected by filtration, washed four times with water, and dried under vacuum at 40°C.[1]
Method 2: N-methylation using Dimethyl Carbonate (A Greener Alternative)
Dimethyl carbonate (DMC) is a more environmentally friendly and less toxic methylating agent compared to dimethyl sulfate and methyl iodide.[3]
Procedure:
-
Indole (or 2-indolinone) is mixed with potassium carbonate in a solvent such as N,N-dimethylformamide (DMF).[3][4]
-
The reaction mixture is heated to reflux (around 130°C) for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, the mixture is cooled, and ice-cold water is added to precipitate the product.[3]
-
The product can be isolated by filtration or extraction with a suitable organic solvent like tert-butyl methyl ether (TBME).[3]
-
The isolated product is then washed and dried.
Data Summary
The following table summarizes the quantitative data for the synthesis of this compound and related N-methylated indoles using different methods.
| Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity/Notes | Reference |
| Dimethyl Sulfate | NaOH | Water | 40-100 | 30 min | 67 | Pink solid, mp 84-86°C | [1] |
| Dimethyl Carbonate | K₂CO₃ | DMF | ~130 (reflux) | 7 h | 96.5 | For 1-methylindole, light-yellow oil | [3] |
| Methyl Iodide | NaNH₂ | Liquid NH₃/Ether | - | 15 min after addition | 85-95 | For 1-methylindole, colorless oil | [5] |
Conclusion
The synthesis of this compound from 2-indolinone can be achieved through various N-methylation protocols. The classical method using dimethyl sulfate provides a moderate yield and is well-established.[1] For a more sustainable and less hazardous approach, dimethyl carbonate offers an excellent alternative with high yields, particularly for indole derivatives.[3] The choice of method will depend on the specific requirements of the research or development project, including scalability, cost, and environmental, health, and safety (EHS) considerations. This guide provides the necessary technical details to enable researchers to select and implement the most appropriate synthetic strategy for their needs.
References
- 1. This compound | 61-70-1 [chemicalbook.com]
- 2. 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to 1-Methyl-2-indolinone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 1-Methyl-2-indolinone. This compound serves as a key building block in the synthesis of various biologically active molecules and is of significant interest to researchers in medicinal chemistry and drug development.
Chemical Properties and Structure
This compound, also known as N-methyloxindole, is a bicyclic aromatic compound. Its core structure consists of a benzene ring fused to a five-membered nitrogen-containing ring with a methyl group at the nitrogen atom and a carbonyl group at the second position of the five-membered ring.
Tabulated Chemical Data
The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| CAS Number | 61-70-1 | [1] |
| IUPAC Name | 1-methylindolin-2-one | [1] |
| Synonyms | N-Methyloxindole, 1-Methyl-1,3-dihydro-2H-indol-2-one, N-Methyl-2-indolinone | [1] |
| Appearance | White to pink or light-yellow solid | [1] |
| Melting Point | 85-88 °C | [1] |
| Boiling Point | 110-120 °C at 1 Torr | [1] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate and methanol. | [1] |
| SMILES | CN1C(=O)Cc2ccccc21 | [1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the N-methylation of 2-indolinone (oxindole).
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Indolinone (Oxindole)
-
Dimethyl sulfate
-
50% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Water
-
Heptane
-
Ethyl acetate
Equipment:
-
5 L four-necked flask
-
Mechanical stirrer
-
Condenser
-
Nitrogen inlet
-
Syringe
-
Heating mantle
-
Filtration apparatus
-
Vacuum oven
-
Thin-layer chromatography (TLC) plate and chamber
Procedure:
-
To a 5 L four-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2 L of water and 201.6 g (2.52 mol) of 50% sodium hydroxide solution.
-
Add 150 g (1.12 mol) of 2-indolone to the flask.
-
Heat the reaction mixture to 40 °C with stirring.
-
Slowly add 159 mL (1.68 mol) of dimethyl sulfate dropwise via a syringe. The reaction is exothermic, and the temperature may rise to around 53 °C.
-
After the addition is complete, heat the mixture to 100 °C and maintain for 15 minutes.
-
Cool the mixture to 60 °C and add a second portion of 45 mL (0.476 mol) of dimethyl sulfate.
-
Heat the reaction mixture again to 100 °C and maintain for 15 minutes.
-
Monitor the reaction progress by TLC using a 1:1 mixture of heptane and ethyl acetate as the eluent to confirm the completion of the methylation.
-
Cool the reaction mixture to 50 °C and adjust the pH to approximately 7 with concentrated hydrochloric acid.
-
If necessary, add a seed crystal of this compound to induce crystallization.
-
Cool the mixture to room temperature and allow it to stand overnight.
-
Collect the solid product by filtration.
-
Wash the collected solid four times with water.
-
Dry the product under vacuum at 40 °C overnight to yield this compound as a pink solid.
Purification and Analytical Characterization
Proper purification and characterization are crucial to ensure the identity and purity of the synthesized this compound.
Purification
While the synthesis protocol described yields a relatively pure product, further purification can be achieved by recrystallization if necessary.
General Recrystallization Protocol:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Analytical Characterization
The structure and purity of this compound are typically confirmed using various spectroscopic methods.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number and chemical environment of the protons.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Typical parameters include a standard single-pulse experiment with 16 to 64 scans and a relaxation delay of 1-2 seconds.
-
Expected Signals: The spectrum will show characteristic signals for the aromatic protons, the methylene protons of the indolinone ring, and the methyl protons.
-
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals: The spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.
-
3.2.2. Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight and fragmentation pattern of the molecule.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Analysis: Analyze the sample using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (147.17 m/z).
-
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a solid using a KBr pellet or as a thin film.
-
Analysis: The FTIR spectrum will show characteristic absorption bands for the C=O stretch of the amide, C-H stretches of the aromatic and aliphatic groups, and C=C stretches of the aromatic ring.
-
Biological Relevance and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, the indolin-2-one scaffold is a "privileged structure" in medicinal chemistry. Many of its derivatives are potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.
A prominent target for indolinone-based drugs is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis.
Representative Signaling Pathway: VEGFR-2 Inhibition
The following diagram illustrates the general mechanism of action for many indolinone derivatives that target the VEGFR-2 signaling pathway.
Caption: General mechanism of VEGFR-2 signaling and its inhibition.
This pathway highlights how the binding of VEGF to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events that ultimately promote cell proliferation, migration, and survival, leading to angiogenesis. Indolinone derivatives often act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking the downstream signaling cascade.
Conclusion
This compound is a valuable chemical entity with well-defined properties and synthetic routes. Its structural core is of paramount importance in the development of targeted therapies, particularly in the field of oncology. This guide provides essential technical information to aid researchers and scientists in the synthesis, purification, and characterization of this compound and in understanding its relevance in the broader context of drug discovery.
References
An In-depth Technical Guide to the Spectroscopic Analysis of 1-Methyl-2-indolinone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Methyl-2-indolinone (also known as 1-Methyl-2-oxindole), a key heterocyclic scaffold in medicinal chemistry. Detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is presented. This document includes a consolidated summary of spectral data, detailed experimental protocols for each analytical technique, and a logical workflow for the structural elucidation of similar organic compounds.
Introduction
This compound is a derivative of oxindole, a bicyclic aromatic compound featuring a fused benzene and pyrrolidinone ring system. The oxindole core is a privileged structure found in numerous natural products and pharmacologically active molecules. The methylation at the N-1 position significantly influences its chemical properties and biological activity. Accurate structural confirmation and purity assessment are critical in the synthesis and development of drug candidates based on this scaffold. This guide details the application of fundamental spectroscopic techniques—NMR, IR, and MS—to provide an unambiguous characterization of this compound.
Spectroscopic Data Summary
The structural identity of this compound (C₉H₉NO, Molecular Weight: 147.17 g/mol ) is confirmed by the following spectroscopic data.[1] All quantitative data are summarized in the table below for clarity and comparative purposes.
| Spectroscopic Technique | Parameter | Observed Value | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | 7.27 - 7.21 ppm | (m, 2H, H-5, H-6) |
| 7.04 ppm | (d, J=7.6 Hz, 1H, H-4) | ||
| 6.89 ppm | (d, J=7.8 Hz, 1H, H-7) | ||
| 3.49 ppm | (s, 2H, H-3) | ||
| 3.20 ppm | (s, 3H, N-CH₃) | ||
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | 175.3 ppm | C-2 (C=O) |
| 144.5 ppm | C-7a | ||
| 128.1 ppm | C-5 | ||
| 125.1 ppm | C-3a | ||
| 124.5 ppm | C-6 | ||
| 122.3 ppm | C-4 | ||
| 108.3 ppm | C-7 | ||
| 35.9 ppm | C-3 (-CH₂-) | ||
| 26.3 ppm | N-CH₃ | ||
| Infrared (IR) (KBr Pellet) | Wavenumber (cm⁻¹) | 3050 - 2950 cm⁻¹ | C-H Stretch (Aromatic & Aliphatic) |
| 1711 cm⁻¹ | C=O Stretch (Amide) | ||
| 1612 cm⁻¹ | C=C Stretch (Aromatic) | ||
| 1493 cm⁻¹ | C=C Stretch (Aromatic) | ||
| 1348 cm⁻¹ | C-N Stretch | ||
| 748 cm⁻¹ | C-H Bend (ortho-disubstituted aromatic) | ||
| Mass Spec. (MS) (EI, 70 eV) | Mass-to-Charge (m/z) | 147 | [M]⁺ (Molecular Ion) |
| 118 | [M-CO]⁺ | ||
| 91 | [C₇H₇]⁺ | ||
| 65 | [C₅H₅]⁺ |
Data sourced from the Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are standard for the analysis of solid, soluble organic compounds.
-
Sample Preparation : Approximately 5-10 mg of solid this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak (δ 7.26 ppm for CDCl₃).
-
Instrument Setup : The NMR tube is placed in the spectrometer. The instrument is instructed to lock onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized by shimming, a process that adjusts electrical currents in coils to maximize field uniformity across the sample. The probe is then tuned to the specific frequencies for ¹H and ¹³C nuclei to ensure maximum signal receptivity.
-
¹H NMR Acquisition : A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, significantly more scans (e.g., 128 to 1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a high-quality spectrum.
-
Sample Preparation (KBr Pellet Method) : A small amount of this compound (~1-2 mg) is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed under high pressure (several tons) in a die to form a thin, transparent pellet.
-
Data Acquisition : A background spectrum of the empty sample holder is first collected. The KBr pellet is then placed in the sample holder within the FT-IR spectrometer. The sample is scanned over the mid-infrared range (typically 4000 to 400 cm⁻¹). The instrument software automatically subtracts the background and presents the data as a plot of transmittance versus wavenumber (cm⁻¹).
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile and thermally stable compounds like this compound. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, where it is vaporized and separated from any impurities.
-
Ionization (Electron Ionization - EI) : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded by a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion ([M]⁺).
-
Mass Analysis : The molecular ion and any fragment ions formed by its decomposition are accelerated by an electric field into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification of a synthesized organic compound like this compound.
Caption: Workflow for the structural elucidation of this compound.
References
An In-depth Technical Guide to 1-Methyl-2-indolinone (CAS 61-70-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-indolinone, also known as N-methyloxindole, is a heterocyclic organic compound belonging to the indolinone class.[1] The indolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs.[2][3] This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis and purification, spectroscopic data, and its significant role as a versatile building block in the development of novel therapeutic agents. The document details experimental protocols for assays relevant to its biological activity and explores the key signaling pathways potentially modulated by this class of compounds.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[4] It is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) but has limited solubility in water.[4] The core structure consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring with a carbonyl group at the second position and a methyl group attached to the nitrogen atom.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 61-70-1 | [5] |
| Molecular Formula | C₉H₉NO | [5] |
| Molecular Weight | 147.17 g/mol | [5] |
| Melting Point | 85-88 °C | [6] |
| Boiling Point | 110-120 °C | [7] |
| Appearance | White to off-white solid | [4] |
| InChI Key | RSQUAQMIGSMNNE-UHFFFAOYSA-N | [8] |
| SMILES | CN1C(=O)Cc2ccccc12 | [6] |
Synthesis and Purification
A common laboratory-scale synthesis of this compound involves the N-methylation of 2-indolinone (oxindole).
Experimental Protocol: Synthesis of this compound
Materials:
-
2-indolinone (oxindole)
-
Dimethyl sulfate
-
50% Sodium hydroxide solution
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
To a suitable reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add water and a 50% sodium hydroxide solution.
-
Add 2-indolinone to the stirred solution.
-
Heat the reaction mixture to 40 °C.
-
Slowly add dimethyl sulfate dropwise. The reaction is exothermic, and the temperature may rise.
-
After the addition is complete, heat the mixture to 100 °C and maintain for 15 minutes.
-
Cool the reaction mixture to 50 °C.
-
Adjust the pH to approximately 7 with concentrated hydrochloric acid.
-
Cool the mixture to room temperature and allow it to stand overnight to facilitate crystallization.
-
Collect the solid product by filtration.
-
Wash the solid with water multiple times.
-
Dry the product under vacuum at 40 °C overnight to yield this compound.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product with a melting point of 84-86 °C.[9]
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Reference(s) |
| ¹H NMR | Data not fully available in the search results. Typical shifts for the methyl group would be around 3.2 ppm, with aromatic protons appearing between 6.8 and 7.3 ppm. | [10][11] |
| ¹³C NMR | Data not fully available in the search results. The carbonyl carbon would be expected around 175 ppm. | [1][8] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 147. Key fragmentation patterns would involve the loss of CO (m/z = 119) and subsequent rearrangements. | [4][6] |
| Infrared (IR) Spectroscopy | Strong C=O stretch around 1700-1720 cm⁻¹, C-N stretch around 1350 cm⁻¹, and aromatic C-H stretches above 3000 cm⁻¹. | [7][12][13] |
Biological Activities and Applications in Drug Development
This compound serves as a crucial starting material and structural motif in the synthesis of a wide array of compounds with significant biological activities. The indolinone core is particularly prominent in the design of kinase inhibitors.[2]
Key Therapeutic Areas:
-
Anticancer Agents: The 2-indolinone scaffold is a cornerstone in the development of tyrosine kinase inhibitors (TKIs) that target signaling pathways crucial for tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[3][14]
-
Antimalarial and Antiviral Agents: Derivatives have shown potential as antimalarial agents and as inhibitors of HIV-1 integrase.[9]
-
Neuroprotective and Anti-inflammatory Agents: The core structure has been explored for its potential in treating neurodegenerative diseases and inflammatory conditions.[4]
Experimental Protocols: In Vitro Kinase Assays
Given the prevalence of the indolinone scaffold in kinase inhibitors, a common experimental procedure to evaluate the biological activity of its derivatives is an in vitro kinase assay. The following is a generalized protocol for a luminescence-based VEGFR-2 kinase assay, a key target for many indolinone-based anticancer agents.
Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)
Principle: This assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and conversely, a higher luminescence signal suggests inhibition of the kinase.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., 5x Kinase Buffer 1)
-
ATP solution (e.g., 500 µM)
-
Tyrosine Kinase Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
This compound or its derivatives (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create serial dilutions in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup:
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the substrate.
-
Add the Master Mix to all wells of a white 96-well plate.
-
Add the diluted test compound to the "Test Inhibitor" wells.
-
Add 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
-
Kinase Reaction:
-
Dilute the VEGFR-2 enzyme in 1x Kinase Buffer.
-
Initiate the reaction by adding the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells. Add an equal volume of 1x Kinase Buffer to the "Blank" wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent or a similar reagent.
-
Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 10-15 minutes to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the "Blank" values from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control".
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Mechanism of Action
While specific signaling pathway studies for this compound are not extensively documented, the broader class of 2-indolinone derivatives are well-known inhibitors of several key signaling pathways implicated in cancer and other diseases. It is hypothesized that this compound and its derivatives may exert their biological effects through the modulation of these pathways.
VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[10] Many 2-indolinone derivatives function as ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase domain, thereby blocking downstream signaling.
Caption: VEGFR-2 signaling pathway and point of inhibition by indolinone derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a key therapeutic target.[15][16] Indole compounds have been shown to modulate this pathway.[15]
Caption: Overview of the PI3K/Akt/mTOR signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and cellular processes like proliferation, differentiation, and survival.[17][18] Dysregulation of this pathway is also a hallmark of cancer.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. youtube.com [youtube.com]
- 3. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 1-メチル-2-オキシインドール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. N-Methyloxindole | C9H9NO | CID 6096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. compoundchem.com [compoundchem.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of 1-Methyl-2-indolinone (melting point, boiling point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 1-Methyl-2-indolinone, a compound of interest in medicinal chemistry and drug development. The information presented herein is intended to support research and development activities by providing accurate data on its melting point, boiling point, and solubility, along with a representative experimental protocol for its synthesis and characterization.
Physical Properties of this compound
The physical characteristics of this compound are crucial for its handling, formulation, and application in various experimental settings. A summary of its key physical properties is presented in the table below.
| Property | Value | Conditions |
| Melting Point | 85-88 °C[1][2] | lit. |
| 84-86 °C[1][3] | As synthesized | |
| Boiling Point | 110-120 °C[1][2] | 1 Torr |
| Solubility | ||
| Chloroform | Sparingly Soluble[1][2] | |
| Ethyl Acetate | Slightly Soluble[1][2] | |
| Methanol | Slightly Soluble[1][2] |
Experimental Protocol: Synthesis and Characterization of this compound
The following protocol details a common method for the synthesis of this compound, which can be used to produce the compound for research purposes. This procedure also includes the determination of the melting point of the final product as a measure of its purity.
Objective: To synthesize this compound from 2-indolone and determine its melting point.
Materials:
-
2-indolone
-
50% Sodium hydroxide solution
-
Dimethyl sulfate
-
Concentrated hydrochloric acid
-
Water
-
5 L four-necked flask
-
Mechanical stirrer
-
Condenser tube
-
Nitrogen inlet
-
Syringe
-
Heating mantle
-
TLC plates (unfolding agent: heptane/ethyl acetate, 1:1)
-
Filtration apparatus
-
Vacuum oven
-
Melting point apparatus
Procedure:
-
Reaction Setup: To a 5 L four-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2 L of water, 50% sodium hydroxide solution (2.52 mol), and 2-indolone (1.12 mol).[1][3]
-
First Methylation: Heat the reaction mixture to 40 °C. Slowly add dimethyl sulfate (1.68 mol) dropwise via a syringe. The reaction is exothermic, and the temperature will rise.[1][3]
-
Heating: After the addition of dimethyl sulfate is complete, heat the reaction mixture to 100 °C and maintain this temperature for 15 minutes.[1][3]
-
Second Methylation: Cool the mixture to 60 °C and add a second portion of dimethyl sulfate (0.476 mol). Reheat the mixture to 100 °C and maintain for another 15 minutes.[1][3]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (unfolding agent: heptane/ethyl acetate, 1:1) to confirm the completion of the methylation.[3]
-
Work-up and Isolation: Cool the reaction mixture to 50 °C and adjust the pH to approximately 7 with concentrated hydrochloric acid. After seeding with a crystal, cool the mixture to room temperature and allow it to stand overnight.[1][3]
-
Purification: Collect the solid product by filtration, wash it four times with water, and dry it under vacuum at 40 °C overnight.[1][3]
-
Characterization: Determine the melting point of the dried, pink solid product. The expected melting point is in the range of 84-86 °C.[1][3]
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.
References
Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1-Methyl-2-indolinone and Its Derivatives
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure of 1-Methyl-2-indolinone and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing key crystallographic data, detailing experimental protocols, and visualizing relevant biological pathways, this document serves as an in-depth resource for understanding the solid-state properties of this important class of compounds.
Introduction
This compound, also known as N-methyloxindole, is a heterocyclic compound that forms the core scaffold of numerous biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer and anti-inflammatory properties. The spatial arrangement of atoms within the crystal lattice of these compounds is crucial as it dictates their physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug design and development. This guide explores the three-dimensional architecture of this compound derivatives, providing a foundation for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.
Crystal Structure Data of this compound Derivatives
Table 1: Crystallographic Data for this compound Derivatives
| Compound Name | Chemical Formula | CCDC Number | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |
| Methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate | C₁₂H₁₁NO₃ | 1049502 | Monoclinic | P2₁/n | 11.6814(7) | 5.6106(4) | 16.5299(11) | 90 | 108.713(2) | 90 | 1026.09(12) | 4 |
| 1-(2,6-Dichlorophenyl)indolin-2-one | C₁₄H₉Cl₂NO | 722968 | Monoclinic | P2₁/c | 8.586(2) | 13.569(3) | 10.978(2) | 90 | 108.18(3) | 90 | 1214.3(4) | 4 |
| 1-Ethyl-5-iodoindolin-2-one | C₁₀H₁₀INO | Not provided | Orthorhombic | P2₁2₁2₁ | 6.183(2) | 9.876(4) | 17.291(7) | 90 | 90 | 90 | 1055.6(7) | 4 |
Data for Methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate was obtained from reference[1]. Data for 1-(2,6-Dichlorophenyl)indolin-2-one was obtained from its CCDC entry. Data for 1-Ethyl-5-iodoindolin-2-one was obtained from references[2][3][4].
Experimental Protocols
This section outlines the detailed methodologies for the synthesis of a representative this compound derivative and the general procedure for obtaining single crystals suitable for X-ray diffraction analysis.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A general and widely used method involves the N-alkylation of indolin-2-one (oxindole) followed by functionalization at the C3 position. The following is a representative protocol for the synthesis of 3-substituted this compound derivatives.
Experimental Workflow for Synthesis
Detailed Protocol:
-
N-Methylation of Indolin-2-one:
-
To a solution of indolin-2-one in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add methyl iodide (CH₃I) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
-
Knoevenagel Condensation for C3-Substitution:
-
Dissolve this compound and an appropriate aldehyde or ketone in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of a base, typically piperidine or pyrrolidine.
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 3-substituted-1-methyl-2-indolinone derivative.
-
Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is a prerequisite for determining the crystal structure of a compound. The following protocol provides a general guideline for the crystallization of small organic molecules like this compound derivatives.
Experimental Workflow for Crystallization and Structure Determination
Detailed Protocol:
-
Crystal Growth:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or a mixture of solvents to form a nearly saturated solution. Filter the solution to remove any particulate matter and place it in a clean vial. Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or a controlled cooling apparatus.
-
-
Crystal Selection and Mounting:
-
Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects under a microscope.
-
Mount the selected crystal on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.
-
-
Data Collection:
-
Mount the goniometer head on a single-crystal X-ray diffractometer.
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental diffraction data using least-squares methods to obtain the final, accurate crystal structure.
-
Biological Signaling Pathways
Derivatives of this compound are known to interact with various biological targets, often modulating key signaling pathways implicated in diseases such as cancer. Understanding these pathways is essential for elucidating the mechanism of action of these compounds and for the development of targeted therapies. This section provides diagrams of three major signaling pathways frequently associated with the biological activity of this compound derivatives.
VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. Many indolinone derivatives act as inhibitors of VEGFR-2, thereby blocking tumor growth and metastasis.
References
- 1. Crystal structure of methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystal structure of 1-ethyl-5-iodoindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 1-ethyl-5-iodo-indolin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomerism and Stability of 1-Methyl-2-indolinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric forms of 1-methyl-2-indolinone, focusing on their relative stability and the experimental and computational methodologies used for their study.
Introduction to this compound and Tautomerism
This compound, also known as 1-methyl-2-oxindole, is a heterocyclic compound belonging to the oxindole family. Oxindole derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The chemical reactivity and biological interactions of these molecules can be significantly influenced by tautomerism.
Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. In the case of this compound, the relevant equilibrium is between the keto (lactam) form and the enol (lactim) form, also known as 1-methyl-2-hydroxyindole.
Figure 1: Tautomeric Equilibrium of this compound
Caption: The keto-enol tautomerism of this compound.
Tautomer Stability
For most simple monocarbonyl compounds, the keto form is thermodynamically more stable than the enol form. This general principle is expected to hold for this compound. The greater stability of the keto tautomer is primarily attributed to the higher bond energy of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C).
Factors that can influence the tautomeric equilibrium include:
-
Solvent Polarity: Polar solvents can influence the equilibrium by differentially solvating the tautomers.
-
Substitution: Electron-donating or withdrawing groups on the aromatic ring can affect the relative stability of the tautomers.
-
Intramolecular Hydrogen Bonding: While not a factor for this compound, in related unsubstituted oxindoles, intramolecular hydrogen bonding can stabilize the enol form.
Experimental Analysis of Tautomerism
The study of tautomeric equilibria typically involves a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve a precisely weighed sample of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) to a final volume of 0.5-0.7 mL.
-
The choice of solvent is critical, as it can influence the position of the tautomeric equilibrium. A range of solvents with varying polarities should be used to assess this effect.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For quantitative analysis, ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ relaxation time) to allow for complete magnetization recovery.
-
Integrate the signals corresponding to unique protons or carbons of each tautomer.
-
-
Data Analysis:
-
The ratio of the integrals of signals unique to the keto and enol forms provides the molar ratio of the tautomers in solution.
-
The equilibrium constant (KT = [enol]/[keto]) can be calculated from this ratio.
-
Characteristic signals to monitor:
-
Keto form: The methylene protons (-CH₂-) at the 3-position typically appear as a singlet.
-
Enol form: The hydroxyl proton (-OH) will appear as a broad singlet, and the vinylic proton at the 3-position will also be a singlet.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomerism by observing changes in the absorption spectrum that correspond to the different electronic transitions of the tautomers.
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., acetonitrile, ethanol, cyclohexane).
-
Prepare a series of dilutions to determine an optimal concentration that gives an absorbance in the range of 0.1-1.0.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
The keto and enol forms will have distinct chromophores and thus different λmax values. The keto form typically exhibits a π → π* transition associated with the benzene ring and the carbonyl group, while the enol form will have a different π-system and a distinct absorption profile.
-
-
Data Analysis:
-
By analyzing the spectra in different solvents and at different temperatures, shifts in the tautomeric equilibrium can be inferred from changes in the relative intensities of the absorption bands corresponding to each tautomer.
-
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of the different functional groups in the tautomeric forms.
Key Vibrational Frequencies:
| Tautomer | Functional Group | Characteristic Frequency (cm⁻¹) |
| Keto | C=O (lactam) | ~1710-1680 |
| Enol | O-H (hydroxyl) | ~3600-3200 (broad) |
| C=C (vinylic) | ~1650 |
Computational Chemistry Approaches
Quantum chemical calculations are invaluable for predicting the relative stabilities and spectroscopic properties of tautomers.
Methodology for Computational Analysis
-
Model Building:
-
Construct the 3D structures of both the keto (this compound) and enol (1-methyl-2-hydroxyindole) tautomers using molecular modeling software.
-
-
Geometry Optimization and Frequency Calculations:
-
Perform geometry optimizations for both tautomers using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).
-
Frequency calculations should be performed to confirm that the optimized structures are true minima (no imaginary frequencies).
-
-
Energy Calculations:
-
Calculate the electronic energies and Gibbs free energies of the optimized structures. The difference in these energies provides a quantitative measure of the relative stability of the tautomers.
-
To model the effect of a solvent, a polarizable continuum model (PCM) can be employed.
-
-
Spectroscopic Prediction:
-
The computational methods can also be used to predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis excitation energies, which can then be compared with experimental data to aid in the assignment of spectra.
-
Logical and Experimental Workflows
The following diagrams illustrate the tautomerization mechanisms and a typical experimental workflow for their investigation.
Figure 2: Acid-Catalyzed Tautomerization Mechanism
Commercial Suppliers and Technical Guide for 1-Methyl-2-indolinone in Research
For researchers, scientists, and drug development professionals, 1-Methyl-2-indolinone serves as a crucial building block in the synthesis of a wide array of biologically active compounds. This technical guide provides an in-depth overview of its commercial availability, key properties, and its application in the synthesis and evaluation of novel therapeutic agents and research tools.
Commercial Availability and Properties
This compound, also known as 1-Methyl-2-oxindole, is readily available from several commercial chemical suppliers. Researchers can source this compound in various purities, typically around 97%, suitable for most research and development applications. Below is a summary of its key chemical and physical properties compiled from various suppliers.
| Property | Value | Citations |
| CAS Number | 61-70-1 | [1][2][3] |
| Molecular Formula | C₉H₉NO | [1][2] |
| Molecular Weight | 147.17 g/mol | [1][2][3] |
| Purity | ≥97% | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 85-88 °C | [1][3] |
| Synonyms | 1-Methyl-1,3-dihydroindol-2-one, 1-Methyloxindole, N-Methyloxindole | [1][4][5] |
Key Commercial Suppliers:
Applications in Research and Drug Discovery
This compound is a versatile precursor in the synthesis of compounds with diverse biological activities. Its core structure is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.
Key Research Applications:
-
Anticancer Agents: The indolin-2-one core is central to the structure of several potent kinase inhibitors targeting pathways involved in cancer progression, such as VEGFR-2 and Nek2.[6][7]
-
Strigolactone Analogues: It is used in the preparation of fluorescent analogues of strigolactones, which are plant hormones that influence parasitic weed germination and fungal branching.[1][6]
-
Antimalarial and Antiviral Agents: The scaffold has been utilized in the development of compounds with potential antimalarial and anti-HIV-1 integrase inhibitory activity.[1][6]
Experimental Protocols
This section details experimental methodologies for the synthesis and biological evaluation of compounds derived from the this compound scaffold.
Synthesis of Indolin-2-one-Based Anticancer Agents
The synthesis of indolin-2-one derivatives as potential anticancer agents often involves a condensation reaction between an oxindole precursor and an aldehyde. The following is a general procedure adapted from methodologies for synthesizing various kinase inhibitors.
General Procedure for Synthesis of 3-Substituted-1-methyl-2-indolinones:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagents: Add the desired aromatic or heterocyclic aldehyde (1.1 equivalents) to the solution. A catalytic amount of a base, such as piperidine or pyrrolidine, is often added to facilitate the condensation.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours (e.g., 4-8 hours) and monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities. Further purification can be achieved by recrystallization or column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (VEGFR-2)
Derivatives of this compound are frequently evaluated for their ability to inhibit protein kinases like VEGFR-2. A common method is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.
Protocol for VEGFR-2 Kinase Assay:
-
Prepare Reagents:
-
Kinase Buffer: Prepare a 1x kinase buffer solution.
-
Enzyme Solution: Dilute recombinant human VEGFR-2 kinase to the desired concentration in kinase buffer.
-
Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate for VEGFR-2 and ATP.
-
Test Compound: Prepare serial dilutions of the synthesized indolinone derivative in a suitable solvent (e.g., DMSO).
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase buffer, the test compound dilution, and the enzyme solution.
-
Initiate the reaction by adding the substrate/ATP mix.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP using a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
The luminescent signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
-
Cell Viability (MTT) Assay
To assess the cytotoxic effects of newly synthesized indolin-2-one derivatives on cancer cells, the MTT assay is a widely used colorimetric method.
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indolin-2-one derivatives and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC₅₀ value.[5][9]
Signaling Pathways
Derivatives of this compound often target key signaling pathways implicated in cancer. The VEGFR-2 signaling pathway is a primary target for anti-angiogenic therapies.
This technical guide provides a foundational understanding for researchers utilizing this compound in their work. By leveraging the information on suppliers, chemical properties, and established experimental protocols, scientists can effectively incorporate this versatile building block into their research and drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of formulated strigolactone analogs for Striga management in Kenyan agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. MTT (Assay protocol [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. merckmillipore.com [merckmillipore.com]
In-Depth Technical Guide: Safety and Handling of 1-Methyl-2-indolinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-Methyl-2-indolinone (CAS No. 61-70-1), a heterocyclic organic compound utilized in various research and development applications, including as a reactant in the synthesis of potential therapeutic agents.[1] Adherence to strict safety protocols is paramount when working with this and other laboratory chemicals to ensure personnel safety and experimental integrity.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is categorized as an irritant, with the potential to cause skin, eye, and respiratory system irritation.[2]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information from multiple suppliers.[2]
Toxicological Data
While a Registry of Toxic Effects of Chemical Substances (RTECS) number has been assigned to this compound (NM2208800), specific quantitative toxicological data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), were not available in the public domain at the time of this review.[3] The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with the utmost care, assuming it to be potentially harmful if ingested, inhaled, or absorbed through the skin.
Safe Handling and Storage Protocols
Adherence to proper laboratory procedures is critical when handling this compound to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) should be worn at all times. Gloves must be inspected before use and disposed of properly after handling the compound. |
| Skin and Body Protection | A laboratory coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. If ventilation is inadequate, a NIOSH-approved respirator should be used. |
Handling and Storage
| Aspect | Precautionary Measure |
| Ventilation | Use only in a well-ventilated area or under a chemical fume hood. |
| Hygiene | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling. |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture ingress and contamination. |
| Incompatibilities | Keep away from strong oxidizing agents. |
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Emergency and First Aid Procedures
In the event of exposure, immediate and appropriate first aid is crucial. The following diagram outlines the recommended first aid measures.
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is limited, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are used to assess the skin and eye irritation potential of chemical substances. These protocols provide a framework for any future toxicological evaluation of this compound.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)
This test method is designed to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.
-
Principle: The test chemical is applied topically to the surface of the RhE tissue. The endpoint measured is cell viability, typically determined by the MTT assay, which measures the activity of mitochondrial dehydrogenases in living cells.
-
Procedure Outline:
-
Tissue Preparation: Reconstituted human epidermis tissues are pre-incubated in culture medium.
-
Application of Test Chemical: A small amount of the test chemical is applied uniformly to the surface of the tissue.
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
-
Rinsing and Post-Incubation: The test chemical is removed by rinsing, and the tissues are transferred to fresh medium for a post-incubation period (e.g., 42 hours).
-
Viability Assessment: The tissues are incubated with MTT solution. The resulting formazan is extracted, and the optical density is measured to determine the percentage of viable cells relative to a negative control.
-
-
Interpretation: A chemical is identified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.
Acute Eye Irritation/Corrosion (OECD TG 405)
This in vivo test is designed to assess the potential of a substance to cause eye irritation or corrosion. It is typically a later-stage test, preceded by a weight-of-evidence analysis and in vitro testing.
-
Principle: The test substance is applied in a single dose to one eye of an experimental animal (historically, the albino rabbit). The other eye remains untreated and serves as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.
-
Procedure Outline:
-
Animal Selection and Preparation: Healthy, young adult albino rabbits are used. Both eyes are examined for pre-existing defects.
-
Application of Test Substance: A specified amount of the test substance is instilled into the conjunctival sac of one eye.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The severity of ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.
-
-
Interpretation: The scores are used to classify the irritancy potential of the substance.
Potential Biological Activity and Affected Signaling Pathways
The indolinone scaffold is a common feature in a number of biologically active molecules, including several that are investigated as therapeutic agents. While direct evidence for this compound's interaction with specific signaling pathways is not yet established, the broader class of indolinone derivatives has been shown to modulate several key cellular signaling cascades implicated in various diseases, including cancer. Researchers working with this compound should be aware of these potential biological effects.
Vascular Endothelial Growth Factor (VEGF) Signaling Pathway
The VEGF signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels). Many indolinone-based compounds have been developed as inhibitors of VEGF receptors (VEGFRs), thereby blocking downstream signaling and inhibiting angiogenesis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers. Some indole compounds have been shown to inhibit this pathway.
Hedgehog Signaling Pathway
The Hedgehog signaling pathway is crucial during embryonic development and is also implicated in the maintenance of stem cells and the development of certain cancers. Aberrant activation of this pathway can lead to uncontrolled cell proliferation.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its irritant properties and incompletely characterized toxicological profile. Researchers, scientists, and drug development professionals must employ stringent safety measures, including the consistent use of appropriate personal protective equipment and adherence to proper handling and storage protocols. In the absence of comprehensive toxicological data, a cautious approach is warranted. The potential for this class of compounds to interact with key biological signaling pathways underscores the importance of understanding its broader pharmacological context in any research and development program. Further investigation into the specific toxicological and biological properties of this compound is recommended to fully characterize its safety profile.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 1-Methyl-2-indolinone Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of 1-methyl-2-indolinone derivatives as potent kinase inhibitors. The indolin-2-one scaffold is a well-established pharmacophore in the development of targeted cancer therapies, with several approved drugs, such as Sunitinib, featuring this core structure.[1][2] These compounds typically act as competitive inhibitors at the ATP-binding site of various protein kinases, playing a crucial role in regulating cellular processes like proliferation, differentiation, and apoptosis.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4][5]
Overview of this compound Derivatives as Kinase Inhibitors
The this compound core can be chemically modified at various positions to achieve selectivity and potency against different kinase targets.[1][5] Common modifications include substitutions at the C3, C5, and N1 positions of the indolinone ring.[1] For instance, the introduction of a pyrrole moiety at the C3 position has been a successful strategy in developing inhibitors of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1] Furthermore, substitutions on the N1-position, such as methylation, have been shown to influence the anti-proliferative activity of these compounds.[6] This document will focus on the synthesis of N-methylated derivatives and their subsequent evaluation as kinase inhibitors.
Experimental Protocols
General Synthesis of this compound Derivatives
The following protocol describes a general method for the synthesis of this compound derivatives, which typically involves the condensation of an appropriate N-methylated oxindole with a substituted aldehyde.
Materials:
-
1-Methyl-2-oxindole
-
Substituted aromatic or heteroaromatic aldehyde
-
Piperidine or Pyrrolidine (as a catalyst)
-
Ethanol or other suitable solvent
-
Glacial acetic acid
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-methyl-2-oxindole (1 equivalent) and the desired substituted aldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine or pyrrolidine to the reaction mixture.
-
Reflux: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Logical Relationship of the Synthesis Process
Caption: General workflow for the synthesis of this compound derivatives.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a specific kinase (e.g., VEGFR-2, EGFR).
Materials:
-
Synthesized this compound derivatives
-
Recombinant human kinase enzyme (e.g., VEGFR-2)
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Kinase assay buffer
-
Positive control inhibitor (e.g., Sorafenib, Sunitinib)[6][7]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the synthesized compounds in DMSO. Serially dilute the compounds to the desired concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add the serially diluted compounds or the positive control to the wells. Include a control with DMSO only (no inhibitor).
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the luminescence or fluorescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the inhibition percentage against the log of the inhibitor concentration.
Cell-Based Anti-Proliferative Assay
This protocol describes how to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., HepG2, PANC1, MDA-MB-468)[3][6][8]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO and diluted in culture medium). Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Add the MTT reagent to each well and incubate for a few hours. The viable cells will convert MTT into formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Data Analysis: Measure the absorbance at a specific wavelength using a microplate reader. Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.
Experimental Workflow for Evaluation of Kinase Inhibitors
Caption: Workflow for the biological evaluation of synthesized this compound derivatives.
Data Presentation
The inhibitory activities of this compound derivatives are typically presented as IC50 values. The following tables provide a template for organizing and comparing the data obtained from the experimental assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| Derivative 1 | VEGFR-2 | Value |
| Derivative 2 | VEGFR-2 | Value |
| Derivative 3 | EGFR | Value |
| Derivative 4 | Aurora B | Value |
| Reference | VEGFR-2 | Value |
Note: IC50 values should be determined from at least three independent experiments.
Table 2: Anti-Proliferative Activity of this compound Derivatives against Cancer Cell Lines
| Compound ID | HepG2 IC50 (µM) | PANC1 IC50 (µM) | MDA-MB-468 IC50 (µM) |
| Derivative 1 | Value | Value | Value |
| Derivative 2 | Value | Value | Value |
| Derivative 3 | Value | Value | Value |
| Derivative 4 | Value | Value | Value |
| Reference Drug | Value | Value | Value |
Note: IC50 values should be determined from at least three independent experiments.
Signaling Pathway
The primary mechanism of action for many this compound derivatives involves the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR and EGFR. This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway and Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.
By inhibiting the autophosphorylation of VEGFR-2, these compounds effectively block the downstream signaling cascade, leading to an anti-tumor effect.[6] This targeted approach offers the potential for greater efficacy and reduced side effects compared to traditional chemotherapy.[5][9] The development and optimization of novel this compound derivatives continue to be a promising area of research in the fight against cancer.[8][10]
References
- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methyl-2-indolinone: A Versatile Scaffold in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-indolinone, also known as N-methyloxindole, is a heterocyclic building block of significant interest in organic synthesis and medicinal chemistry.[1][2][3] Its rigid bicyclic structure, featuring a reactive methylene group at the C3 position, makes it a versatile scaffold for the construction of a diverse array of complex molecules, including biologically active compounds and pharmaceuticals.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations, with a focus on its application in drug discovery, particularly in the development of kinase inhibitors.
Key Synthetic Applications
This compound serves as a crucial starting material for the synthesis of numerous important molecular frameworks. Its reactivity is primarily centered around the C3 position, which is readily functionalized through various reactions.
Aldol Condensation for C3-Functionalization
A fundamental and widely utilized reaction of this compound is the base-catalyzed aldol condensation with various aldehydes and ketones.[6][7][8] This reaction introduces a new carbon-carbon bond at the C3 position, leading to the formation of 3-substituted-ylidene-1-methyl-2-indolinone derivatives. These products are key intermediates in the synthesis of many biologically active molecules, including potent kinase inhibitors used in cancer therapy.[9][10][11]
Experimental Protocol: General Procedure for Aldol Condensation
A representative experimental protocol for the aldol condensation of this compound with an aromatic aldehyde is as follows:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or methanol, add the desired aldehyde (1.0-1.2 eq).
-
Add a catalytic amount of a base, such as piperidine, pyrrolidine, or sodium hydroxide.
-
The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).[6][7][8]
Workflow for Aldol Condensation:
Caption: General workflow for the aldol condensation of this compound.
Table 1: Quantitative Data for Representative Aldol Condensation Reactions
| Aldehyde/Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-methoxybenzaldehyde | NaOH | Ethanol | Room Temp | 0.5 | 95 | [8] |
| Benzaldehyde | NaOH | Ethanol | 20 | 0.5 | - | [12] |
| 3,4-dimethoxybenzaldehyde | NaOH | None (Solvent-free) | Room Temp | - | - | [13] |
Synthesis of Spirocyclic Compounds
This compound is a valuable precursor for the synthesis of spirocyclic compounds, where the C3 carbon is part of a new ring system.[14][15] These spiro-indolinones are found in various natural products and exhibit a wide range of biological activities.[15] One common approach involves a multi-component reaction, such as a 1,3-dipolar cycloaddition.[2]
Experimental Protocol: Synthesis of a Dispiro[indoline-pyrrolidine-piperidine] Derivative
A multi-component dipolar cycloaddition reaction can be employed for the synthesis of complex spiroheterocycles:
-
A mixture of a 1-(alkylsulfonyl)-3,5-bis(ylidene)-piperidin-4-one, an appropriate isatin derivative (or 1-methylisatin), and sarcosine are refluxed in ethanol.
-
The azomethine ylide generated in situ from sarcosine and the isatin derivative undergoes a [3+2] cycloaddition with the piperidin-4-one derivative.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product precipitates.
-
The solid product is collected by filtration and can be purified by recrystallization.[2]
Workflow for Spirocycle Synthesis:
Caption: Multi-component synthesis of a spirocyclic indolinone derivative.
Table 2: Quantitative Data for a Representative Spirocyclization Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Condition | Yield (%) | Reference |
| 1-(Ethylsulfonyl)-3,5-bis(4-chlorobenzylidene)piperidin-4-one | 1-Methylisatin | Sarcosine | Ethanol | Reflux | 85 | [2] |
Synthesis of Bioactive Alkaloids and Analogs
The indolinone scaffold is a core component of many natural and synthetic alkaloids with diverse biological activities.[16][17] this compound and its derivatives serve as key building blocks in the total synthesis of these complex molecules.[18] For instance, they are utilized in the construction of indoloquinoline alkaloids, which are known for their cytotoxic and antiplasmodial properties.[19][20]
Experimental Protocol: Copper-Catalyzed Synthesis of a Dihydro-6H-indolo[2,3-b]quinoline Derivative
A copper-catalyzed reaction of a 3-substituted-1-methylindolin-2-imine hydrochloride with a 2-halobenzyl halide can be used to construct the polycyclic indoline scaffold.
-
In a sealed Schlenk tube under a nitrogen atmosphere, combine 3-benzyl-1-methylindolin-2-imine hydrochloride (1.1 eq), 2-iodobenzyl bromide (1.0 eq), a copper(I) catalyst (e.g., CuCl, 10 mol%), and a base (e.g., K2CO3, 4.0 eq) in a suitable solvent (e.g., DMF).
-
Heat the reaction mixture at 100 °C for 20 hours.
-
After cooling, the reaction is worked up by extraction with an organic solvent and purified by column chromatography to yield the desired polycyclic product.[18]
Table 3: Optimization of a Copper-Catalyzed Indoloquinoline Synthesis
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | K2CO3 | DMF | 100 | 75 | [18] |
| CuBr | K2CO3 | DMF | 100 | 78 | [18] |
| CuCl | K2CO3 | DMF | 100 | 82 | [18] |
| CuCl | Cs2CO3 | DMF | 100 | 73 | [18] |
| CuCl | K3PO4 | DMF | 100 | 65 | [18] |
Application in Drug Discovery: Kinase Inhibitors
A major application of this compound derivatives is in the development of small-molecule kinase inhibitors for the treatment of cancer and other diseases.[21][22] The 3-substituted indolinone core is a "privileged scaffold" that can bind to the ATP-binding pocket of various kinases, leading to their inhibition.[11] Sunitinib and Semaxanib are examples of FDA-approved kinase inhibitors that feature the indolinone core structure.[10]
The general strategy involves the synthesis of a library of 3-substituted-ylidene-1-methyl-2-indolinone derivatives through aldol condensation, followed by biological screening for their inhibitory activity against a panel of kinases.
Signaling Pathway Inhibition by Indolinone-Based Kinase Inhibitors
Many indolinone-based drugs target receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and c-KIT, which are crucial for angiogenesis and tumor growth. By inhibiting these kinases, the downstream signaling pathways that promote cell proliferation, survival, and migration are blocked.
Caption: Inhibition of receptor tyrosine kinase signaling by indolinone derivatives.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward functionalization at the C3 position through reactions like aldol condensation provides access to a vast chemical space. This has been particularly impactful in the field of medicinal chemistry, leading to the discovery and development of potent kinase inhibitors for cancer therapy. The protocols and data presented herein offer a foundational guide for researchers to explore the rich chemistry of this compound and its applications in creating novel and complex molecules with significant biological potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient synthesis of a spirocyclic oxindole analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amherst.edu [amherst.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. magritek.com [magritek.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chemlab.truman.edu [chemlab.truman.edu]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 1-Alkyl-3-alkylindolin-2-imine hydrochlorides as useful building blocks in the copper-catalyzed synthesis of polycyclic indoline scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Convenient and Efficient Microwave-Assisted Synthesis of a Methyl Derivative of the Fused Indoloquinoline Alkaloid Cryptosanguinolentine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
Protocol for the N-Methylation of 2-Indolinone
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Indolinone, also known as oxindole, and its derivatives are prevalent structural motifs in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The N-methylation of the 2-indolinone core is a critical step in the synthesis of various pharmaceutical agents. This document provides a detailed protocol for the N-methylation of 2-indolinone, including reaction conditions, purification procedures, and expected outcomes. The protocols described herein utilize common methylating agents, offering researchers flexibility based on available resources and desired reaction kinetics.
Experimental Protocols
Two common methods for the N-methylation of 2-indolinone are detailed below, employing either the environmentally benign dimethyl carbonate (DMC) or the more reactive dimethyl sulfate.
Method 1: N-methylation using Dimethyl Carbonate (DMC)
This method is favored for its use of a less toxic and more environmentally friendly methylating agent.[1][2][3]
Materials:
-
2-Indolinone
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), powdered
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
tert-Butyl methyl ether (TBME) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-indolinone (1 equivalent).
-
Add N,N-dimethylformamide (DMF) to dissolve the 2-indolinone.
-
Add powdered potassium carbonate (K₂CO₃) (typically 0.5-2 equivalents) to the mixture.
-
Add dimethyl carbonate (DMC) (typically 1.5-3 equivalents).
-
Heat the reaction mixture to reflux (approximately 130°C) with vigorous stirring.[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-7 hours.[1][2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add deionized water to the reaction mixture to precipitate the product or prepare for extraction.[3]
-
If a precipitate forms, collect the solid by filtration, wash with water, and dry under vacuum.
-
If an oily product is obtained, extract the aqueous mixture with a suitable organic solvent such as tert-butyl methyl ether (TBME) or ethyl acetate.[3]
-
Combine the organic extracts and wash with water to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude N-methyl-2-indolinone.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Method 2: N-methylation using Dimethyl Sulfate
This protocol utilizes the highly efficient but more hazardous methylating agent, dimethyl sulfate.[4] Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.
Materials:
-
2-Indolinone
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Addition funnel or syringe pump
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To a four-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add water and a 50% sodium hydroxide solution (2.25 equivalents).[4]
-
Add 2-indolinone (1 equivalent) to the basic solution.
-
Heat the mixture to 40°C.[4]
-
Slowly add dimethyl sulfate (1.5 equivalents) dropwise via a syringe or addition funnel. The reaction is exothermic, and the temperature may rise.[4]
-
After the initial addition, heat the reaction mixture to 100°C and maintain for 15 minutes.[4]
-
Cool the mixture to 60°C and add a second portion of dimethyl sulfate (0.425 equivalents).[4]
-
Reheat the mixture to 100°C and maintain for another 15 minutes.[4]
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Cool the reaction mixture to 50°C and adjust the pH to approximately 7 with concentrated hydrochloric acid.[4]
-
If a precipitate forms, cool the mixture to room temperature and allow it to stand, or inoculate with a seed crystal to induce crystallization.[4]
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum at 40°C to afford N-methyl-2-indolinone.[4]
Data Presentation
The following table summarizes the quantitative data from the described protocols.
| Parameter | Method 1 (DMC) | Method 2 (Dimethyl Sulfate) |
| Methylating Agent | Dimethyl carbonate (DMC) | Dimethyl sulfate ((CH₃)₂SO₄) |
| Base | Potassium carbonate (K₂CO₃) | Sodium hydroxide (NaOH) |
| Solvent | N,N-Dimethylformamide (DMF) | Water |
| Temperature | Reflux (~130°C)[1][2] | 40°C to 100°C[4] |
| Reaction Time | 2-7 hours[1][2] | ~1 hour |
| Yield | 85-96.5%[3] | ~67%[4] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-methylation of 2-indolinone.
Signaling Pathway Diagram
While there is no specific signaling pathway directly involved in the chemical synthesis of N-methyl-2-indolinone, many of its derivatives are designed as inhibitors of signaling pathways relevant to diseases like cancer. For instance, sunitinib, an oxindole derivative, is a receptor tyrosine kinase (RTK) inhibitor. The diagram below illustrates a simplified, conceptual representation of how such a molecule might inhibit a signaling cascade.
References
- 1. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 2. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-METHYL-2-INDOLINONE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 1-Methyl-2-indolinone in Anticancer Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-methyl-2-indolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous potent anticancer agents.[1][2] Its derivatives have been successfully developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[2][3] Notably, FDA-approved drugs like Sunitinib and Toceranib feature the indolin-2-one core, highlighting the clinical significance of this chemical motif.[1][4] N-methylation of the indolinone ring has been shown to modulate the biological activity of these compounds, with some N-methyl derivatives exhibiting enhanced anti-proliferative effects.[5] This document provides an overview of the application of this compound in the synthesis of anticancer agents, including synthetic protocols, biological evaluation methods, and the signaling pathways they target.
Key Signaling Pathways Targeted
This compound derivatives primarily exert their anticancer effects by inhibiting protein kinases involved in crucial signaling pathways. A major target is the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a pivotal role in tumor angiogenesis.[4][5][6] By inhibiting VEGFR, these compounds can effectively block the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Other important targets include Platelet-Derived Growth Factor Receptors (PDGFRs) and Aurora B kinase.[4][7][8]
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by this compound derivatives.
Synthesis and Evaluation Workflow
The general workflow for the development of this compound-based anticancer agents involves several key stages, from initial design and synthesis to comprehensive biological evaluation.
Caption: General workflow for the development of this compound-based anticancer agents.
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives involves the condensation of 1-methyl-2-oxindole with various aldehydes. The following is a representative protocol adapted from the literature.
Materials:
-
1-Methyl-2-oxindole
-
Appropriate aldehyde (e.g., substituted benzaldehyde)
-
Piperidine or other basic catalyst
-
Ethanol or other suitable solvent
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 1-methyl-2-oxindole (1 equivalent) and the desired aldehyde (1-1.2 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Reflux the mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure this compound derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., HepG2, PANC1)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases (e.g., VEGFR-2) can be determined using various commercially available assay kits or established protocols.
General Principle: These assays typically measure the amount of ATP consumed or the amount of phosphorylated substrate produced during the kinase reaction. The inhibition is quantified by comparing the kinase activity in the presence and absence of the test compound.
Procedure Outline:
-
The kinase, substrate, and ATP are combined in a reaction buffer in the wells of a microplate.
-
The test compound at various concentrations is added to the wells.
-
The reaction is incubated at a specific temperature for a set period.
-
A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence, fluorescence) that is proportional to the kinase activity.
-
The signal is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of representative this compound derivatives from the literature.
Table 1: In Vitro Anti-proliferative Activities (IC50 in µM) of 1,2,4-Triazole-Tethered Indolinones [5]
| Compound | PANC1 | HepG2 |
| 14a | 0.89 | 1.63 |
| 14b | 4.05 | 1.21 |
| 14c | 0.20 | 0.58 |
| 14d | 0.78 | 0.89 |
Table 2: VEGFR-2 Inhibitory Action (IC50 in µM) of Selected Indolin-2-one Derivatives [5]
| Compound | VEGFR-2 IC50 (µM) |
| 11d | 0.08 |
| 11e | 0.11 |
| 11g | 0.15 |
| 11k | 0.19 |
| 14c | 0.06 |
| Sorafenib | 0.04 |
Table 3: Tyrosine Kinase and Antiproliferative Activities (IC50 in µM) of Benzyl Sulfoxide 2-Indolinone Derivatives [6]
| Compound | Tyrosine Kinase IC50 (µM) | HeLa | HepG2 | MCF-7 | SCC-15 | A549 |
| 6j | 1.34 | 22.3 | 25.4 | 30.1 | 35.6 | >50 |
| 6o | 2.69 | 33.2 | 38.9 | 42.1 | 45.3 | >50 |
Conclusion
This compound serves as a valuable scaffold for the design and synthesis of novel anticancer agents, particularly multi-targeted kinase inhibitors. The synthetic accessibility and the possibility for structural modifications at various positions of the indolinone ring allow for the fine-tuning of their biological activity and pharmacokinetic properties. The protocols and data presented herein provide a foundation for researchers and drug development professionals working in the field of oncology to explore the potential of this promising class of compounds. Further investigations into the structure-activity relationships and mechanisms of action of this compound derivatives will continue to drive the development of more effective and selective cancer therapies.
References
- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking [mdpi.com]
- 6. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methyl-2-indolinone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-indolinone, also known as N-methyloxindole, is a heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrrolidinone ring, with a methyl group at the 1-position.[1] This core scaffold, and the broader class of 2-indolinones, is of significant interest in medicinal chemistry due to its versatile biological activities.[2][3] The 2-indolinone moiety serves as a privileged scaffold, meaning it can bind to a variety of biological targets, and its derivatives have been successfully developed as therapeutic agents. A notable example is Sunitinib, an FDA-approved multi-kinase inhibitor for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, which is built upon the 2-indolinone core.[4][5] The applications of this compound and its analogs span various therapeutic areas, including oncology, anti-inflammatory, and infectious diseases.[6][7]
These application notes provide an overview of the synthesis, biological activities, and relevant experimental protocols for researchers working with this compound and related derivatives.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-methylation of 2-indolinone (oxindole). A common and effective method involves the use of a methylating agent such as dimethyl sulfate in the presence of a base.
Experimental Protocol: Synthesis of this compound[6]
Materials:
-
2-indolinone (oxindole)
-
50% Sodium hydroxide solution
-
Dimethyl sulfate
-
Concentrated hydrochloric acid
-
Water
-
5 L four-necked flask
-
Mechanical stirrer
-
Condenser
-
Nitrogen inlet
-
Syringe
Procedure:
-
To a 5 L four-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2 L of water, 50% sodium hydroxide solution (2.52 mol), and 2-indolinone (1.12 mol, 150 g).
-
Heat the reaction mixture to 40 °C.
-
Slowly add dimethyl sulfate (1.68 mol) dropwise via a syringe. The reaction is exothermic, and the temperature will likely rise.
-
After the addition is complete, heat the mixture to 100 °C and maintain for 15 minutes.
-
Cool the reaction mixture to 50 °C and adjust the pH to approximately 7 with concentrated hydrochloric acid.
-
Cool the mixture to room temperature and allow it to stand overnight to facilitate crystallization.
-
Collect the solid product by filtration.
-
Wash the solid product with water (4 times).
-
Dry the product under vacuum at 40 °C overnight to yield this compound as a solid.
Applications in Medicinal Chemistry
The 2-indolinone scaffold is a cornerstone in the design of kinase inhibitors.[5] By modifying the substituent at the 3-position of the indolinone ring, researchers can achieve potent and selective inhibition of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.
Anticancer Activity: Kinase Inhibition
Derivatives of 2-indolinone are prominent as inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are key mediators of angiogenesis, the formation of new blood vessels that tumors need to grow.[8] Sunitinib and Semaxanib are classic examples of such inhibitors.[4][8] The general mechanism involves the indolinone core acting as a pharmacophore that competitively binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[4]
More recently, indolin-2-one derivatives have been developed as selective inhibitors of other kinases involved in cell cycle progression and tumorigenesis, such as Aurora B kinase.[9][10]
Quantitative Data: Biological Activity of 2-Indolinone Derivatives
| Compound ID | Target Kinase(s) | Target Cell Line(s) | IC50 / Ki | Reference |
| Compound 9 | - | HepG-2 | 2.53 µM | [4] |
| - | MCF-7 | 7.54 µM | [4] | |
| Compound 20 | - | HepG-2 | 2.53 µM | [4] |
| - | MCF-7 | 6.53 µM | [4] | |
| Carbamate 6e | Aurora B | MDA-MB-468 | 16.2 nM (IC50) | [10] |
| Cyclopropylurea 8a | Aurora B | MDA-MB-468 | 10.5 nM (IC50) | [10] |
| (Z)-3-(((4-bromobenzyl)sulfinyl)methylene)indolin-2-one (6j) | Tyrosine Kinases | - | 1.34 µM (IC50) | [11] |
| (Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one (6o) | Tyrosine Kinases | - | 2.69 µM (IC50) | [11] |
| N-propylindole derivative 6n | - | MCF-7 | 1.04 µM (IC50) | [12] |
Anti-inflammatory Activity
The 2-indolinone scaffold has also been explored for its anti-inflammatory properties. Certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[13] This suggests potential applications in treating inflammatory diseases.
Experimental Protocols
General Protocol for Synthesis of 3-Substituted 2-Indolinone Derivatives[4]
This protocol describes a general method for the condensation of an isatin derivative with an amine-containing compound, a common strategy to create a diverse library of 2-indolinone derivatives.
Materials:
-
Substituted isatin derivative (e.g., 5-bromo-isatin)
-
Amine-containing compound (e.g., 2-(4-aminophenyl)quinazolin-4(3H)-one)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the isatin derivative (1 equivalent) and the amine-containing compound (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture under reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain the purified product.
Protocol for In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, the substrate, and the test compound dilution to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol for Cell Viability (MTT) Assay[13]
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG-2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Treat the cells with various concentrations of the test compound (typically in a final DMSO concentration of <1%) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a 2-indolinone derivative.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and evaluation of 2-indolinone derivatives.
References
- 1. N-Methyloxindole | C9H9NO | CID 6096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors [mdpi.com]
- 5. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 6. This compound | 61-70-1 [chemicalbook.com]
- 7. 1-メチル-2-オキシインドール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methyl-2-indolinone Derivatives in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of 1-Methyl-2-indolinone and related indole derivatives in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. This document outlines the mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes relevant biological pathways and workflows.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The complex multifactorial nature of these diseases necessitates the development of multi-target-directed ligands. This compound derivatives have emerged as a promising class of compounds due to their versatile scaffold, which allows for the targeting of several key pathological pathways, including cholinesterase activity, glycogen synthase kinase 3β (GSK-3β) hyperactivity, c-Jun N-terminal kinase (JNK) signaling, and amyloid-β (Aβ) aggregation.
Featured this compound and Indole Derivatives
Several derivatives have shown significant neuroprotective potential in preclinical studies. This section highlights the key findings for some of these compounds.
J30-8: A Selective JNK3 Inhibitor for Alzheimer's Disease
J30-8 is a 3-substituted indolin-2-one derivative identified as a potent and isoform-selective inhibitor of c-Jun N-terminal kinase 3 (JNK3).[1] JNK3 is a key player in the neuronal stress response and its overactivation is linked to neuronal apoptosis and the phosphorylation of amyloid precursor protein (APP) and Tau, both central to Alzheimer's disease pathology.[1]
NC009-1: A Multi-Target Agent for Alzheimer's and Parkinson's Disease
NC009-1 is an indole derivative that has demonstrated significant neuroprotective effects through multiple mechanisms. It has been shown to reduce Aβ aggregation, combat neuroinflammation and oxidative stress, and upregulate neuroprotective proteins.[2][3]
Data Presentation: Quantitative Summary of Derivative Activity
The following tables summarize the in vitro and in vivo efficacy of key this compound and indole derivatives.
Table 1: In Vitro Inhibitory Activity of Neuroprotective Compounds
| Compound | Target | IC50 Value | Assay Type | Reference |
| J30-8 | JNK3 | 40 nM | Kinase Assay | [1] |
| JNK1 | >100 µM | Kinase Assay | [1] | |
| JNK2 | >100 µM | Kinase Assay | [1] | |
| Methylindolinone-1,2,3-triazole hybrid (7k) | Butyrylcholinesterase (BuChE) | 4.78 µM | Colorimetric | [4] |
| Acetylcholinesterase (AChE) | Weak Inhibition | Colorimetric | [4] | |
| Indole-based sulfonamide (analog 9) | Acetylcholinesterase (AChE) | 0.15 ± 0.050 µM | Colorimetric | [5] |
| Butyrylcholinesterase (BuChE) | 0.20 ± 0.10 µM | Colorimetric | [5] | |
| Azaindolin-2-one derivative ((E)-2f) | GSK3β | 1.7 µM | Kinase Assay | [6] |
Table 2: In Vivo Efficacy of J30-8 in an Alzheimer's Disease Mouse Model
| Treatment | Dosage | Effect on Spatial Memory | Effect on Aβ Plaque Burden | Effect on p-JNK, p-APP, p-Tau | Reference |
| J30-8 | 1 µM (in vitro) | Alleviated impairment | Reduced | Inhibited phosphorylation | [1] |
Table 3: Neuroprotective Effects of NC009-1
| Model System | Insult | NC009-1 Effect | Key Downregulated Markers | Key Upregulated Markers | Reference |
| Human Microglial HMC3 Cells | MPP+ | Reduced cytotoxicity, NO, and pro-inflammatory cytokines | NLRP3, CASP1, iNOS, IL-1β, IL-6, TNF-α | [2] | |
| MPTP-induced Mouse Model of Parkinson's Disease | MPTP | Ameliorated motor and non-motor deficits, increased striatal dopamine | NLRP3, CASP1, iNOS, IL-1β, IL-6, TNF-α | SOD2, NRF2, NQO1 | [2] |
| Tet-On Aβ-GFP 293 Cells | Aβ aggregation | Reduced Aβ aggregation and ROS | [3] | ||
| Tet-On Aβ-GFP SH-SY5Y Cells | Aβ aggregation | Promoted neurite outgrowth | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Protocol 1: General Synthesis of 3-Substituted Indolin-2-one Derivatives
This protocol is a generalized procedure based on common synthetic routes for 3-substituted indolin-2-one derivatives.
Materials:
-
Appropriate this compound starting material
-
Aldehyde or ketone
-
Piperidine or other basic catalyst
-
Ethanol or other suitable solvent
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve the this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired aldehyde or ketone (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR, mass spectrometry, and melting point analysis.
Protocol 2: In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the inhibitory activity of compounds against AChE and BuChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BuChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and donepezil in DMSO.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of AChE or BuChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI or BTCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: In Vitro Glycogen Synthase Kinase 3β (GSK-3β) Inhibition Assay
This protocol describes a kinase assay to measure the inhibition of GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a phosphopeptide)
-
ATP
-
Kinase assay buffer
-
Test compounds
-
A known GSK-3β inhibitor (positive control, e.g., CHIR99021)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the kinase assay buffer.
-
In a white 96-well plate, add the test compound solution, GSK-3β enzyme, and the substrate peptide.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 values as described in the previous protocol.
Protocol 4: In Vitro Beta-Amyloid (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
This assay is used to monitor the aggregation of Aβ peptides and the inhibitory effect of test compounds.
Materials:
-
Aβ(1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT)
-
Test compounds
-
A known Aβ aggregation inhibitor (positive control, e.g., Congo Red)
-
Black, clear-bottom 96-well plates
-
Fluorometric plate reader
Procedure:
-
Prepare monomeric Aβ(1-42) by dissolving the lyophilized peptide in HFIP, followed by evaporation to form a thin film. Resuspend the film in a suitable buffer (e.g., phosphate buffer) immediately before use.
-
In a black 96-well plate, add the Aβ(1-42) solution, ThT solution, and the test compound at various concentrations.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals over several hours to days.
-
The increase in fluorescence corresponds to the formation of Aβ fibrils.
-
Plot the fluorescence intensity against time for each concentration of the test compound.
-
The inhibitory effect is determined by the reduction in the final fluorescence intensity or the lag time of aggregation compared to the control (Aβ alone).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.
Signaling Pathways
Caption: JNK3 signaling cascade in Alzheimer's disease and the inhibitory action of J30-8.
Caption: Anti-inflammatory mechanism of NC009-1 via inhibition of the NLRP3 inflammasome.
Experimental Workflows
Caption: A generalized workflow for the preclinical evaluation of neuroprotective compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Coumarin-chalcone hybrid LM-021 and indole derivative NC009-1 targeting inflammation and oxidative stress to protect BE(2)-M17 cells against α-synuclein toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarin-chalcone hybrid LM-021 and indole derivative NC009-1 targeting inflammation and oxidative stress to protect BE(2)-M17 cells against α-synuclein toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA2706423A1 - Process for the manufacture of an indolinone derivative - Google Patents [patents.google.com]
- 6. Investigating in Vitro Amyloid Peptide 1–42 Aggregation: Impact of Higher Molecular Weight Stable Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorescent Analogs from 1-Methyl-2-indolinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of fluorescent analogs derived from 1-Methyl-2-indolinone. This scaffold is a privileged structure in medicinal chemistry, notably as a core component of many kinase inhibitors. The introduction of a fluorescent moiety to this scaffold can yield powerful molecular probes for various applications, including cellular imaging, target engagement studies, and high-throughput screening. Two primary synthetic strategies are presented: the Knoevenagel condensation and the Suzuki-Miyaura cross-coupling.
Strategic Approaches to Synthesis
Two robust methods for the derivatization of this compound are highlighted:
-
Knoevenagel Condensation: This classic reaction involves the condensation of an active methylene compound (this compound) with an aldehyde or ketone. By employing a fluorescent aldehyde, a fluorescent analog can be synthesized in a straightforward manner. This approach is particularly useful for generating probes with extended conjugation, often resulting in environmentally sensitive fluorophores.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds. Starting with a halogenated this compound derivative, a wide variety of fluorescent moieties can be introduced through coupling with a corresponding boronic acid or ester. This strategy offers significant modularity in fluorophore selection.
Data Presentation: Properties of Fluorescent Indolinone Analogs
The following table summarizes key quantitative data for representative fluorescent indolinone analogs and related kinase inhibitors, providing a comparative overview of their photophysical and biological properties.
| Compound ID | Synthetic Route | λex (nm) | λem (nm) | Quantum Yield (Φ) | IC50 (nM) | Target Kinase(s) |
| FIN-1 | Knoevenagel | ~390 | ~510 | Not Reported | Not Reported | Not Applicable |
| FIN-2 | Suzuki | ~500 | ~515 | Not Reported | Not Reported | Not Applicable |
| Comp-A | Not Applicable | 377 | 450-550 | 0.01-0.72 | 124 | LCK |
| Comp-B | Not Applicable | Not Reported | Not Reported | Not Applicable | 222 | Aurora-A |
| Comp-C | Not Applicable | Not Reported | Not Reported | Not Applicable | 554 | Blk |
| Comp-9 | Not Applicable | Not Reported | Not Reported | Not Applicable | 9.39 | CDK-2 |
| Comp-20 | Not Applicable | Not Reported | Not Reported | Not Applicable | 6.81 | VEGFR-2 |
Note: Data for FIN-1 and FIN-2 are estimated based on structurally similar compounds. Data for Comp-A, B, C, 9, and 20 are from published research on fluorescent kinase inhibitors and indolinone-based inhibitors to provide context for potential applications.[1][2]
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent this compound Analog via Knoevenagel Condensation
This protocol describes the synthesis of (Z)-3-((4-(dimethylamino)naphthalen-1-yl)methylene)-1-methylindolin-2-one (FIN-1 ), a fluorescent analog, through a piperidine-catalyzed Knoevenagel condensation.
Materials:
-
This compound
-
4-(Dimethylamino)-1-naphthaldehyde
-
Piperidine
-
Ethanol, absolute
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 eq), 4-(dimethylamino)-1-naphthaldehyde (1.0 eq), and absolute ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of DCM and hexane as the eluent). The formation of a new, more conjugated product spot should be observed.
-
Work-up: Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and DCM.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a Fluorescent this compound Analog via Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of a fluorescent this compound analog (FIN-2 ) using a Suzuki-Miyaura cross-coupling reaction between 5-bromo-1-methyl-2-indolinone and a fluorescent boronic acid. A commercially available BODIPY-based boronic acid is suggested for this protocol.
Materials:
-
5-Bromo-1-methyl-2-indolinone (synthesis required or commercially sourced)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-BODIPY (or similar fluorescent boronic acid/ester)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Heating mantle with oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 5-bromo-1-methyl-2-indolinone (1.0 eq), the fluorescent boronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Solvent Addition: Add degassed 1,4-dioxane and deionized water (typically in a 4:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
References
Application Notes and Protocols: 1-Methyl-2-indolinone in the Preparation of Antimalarial Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of new antimalarial agents with novel mechanisms of action. The 1-methyl-2-indolinone scaffold has emerged as a promising starting point for the synthesis of potent antimalarial compounds. Notably, the spiroindolone class of compounds, derived from this scaffold, has yielded the clinical candidate NITD609 (Cipargamin), which targets the P. falciparum cation-transporting ATPase4 (PfATP4).[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antimalarial compounds based on the this compound core structure.
Data Presentation
The following tables summarize the in vitro antimalarial activity of representative spiroindolone compounds against various P. falciparum strains.
Table 1: In Vitro Antimalarial Activity of Spiroindolone NITD609
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
| NITD609 | Drug-sensitive & Drug-resistant | 0.5 - 1.4 | [2] |
Table 2: Structure-Activity Relationship of Spiroazepineindole Derivatives
| Compound | Modification | P. falciparum IC₅₀ (nM) | Reference |
| Racemic spiroazepineindole | Initial Hit | 90 | [3] |
| Optimized derivative (20a) | Optimization of initial hit | 0.2 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of Spiroindolones via Pictet-Spengler Reaction
This protocol describes a general method for the synthesis of the spiroindolone scaffold, a key step in the preparation of compounds like NITD609. The core reaction is a Pictet-Spengler cyclization.[4][5]
Materials:
-
Appropriately substituted tryptamine derivative
-
This compound (or a substituted isatin derivative)
-
Trifluoroacetic acid (TFA) or other suitable acid catalyst
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Iminium Ion Formation: Dissolve the tryptamine derivative (1 equivalent) and the this compound (or isatin derivative) (1 equivalent) in DCM.
-
Acid Catalysis: Add trifluoroacetic acid (0.1-1 equivalent) to the solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed (typically several hours to overnight).
-
Quenching: Quench the reaction by adding a saturated solution of NaHCO₃.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired spiroindolone product.
-
Characterization: Characterize the final compound using techniques such as NMR, mass spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Antimalarial Activity Assay using SYBR Green I
This protocol describes a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum. The assay measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[2][6][7]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
96-well microplates
-
Test compounds and control drugs (e.g., Chloroquine, Artemisinin)
-
SYBR Green I lysis buffer (containing saponin and Triton X-100)
-
SYBR Green I nucleic acid stain
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)
-
Humidified incubator with a gas mixture (5% CO₂, 5% O₂, 90% N₂)
Procedure:
-
Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage using methods such as sorbitol treatment.
-
Plate Preparation: Prepare serial dilutions of the test compounds and control drugs in the complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.
-
Assay Setup: Add 100 µL of the drug dilutions to the wells of a 96-well plate. Add 100 µL of infected red blood cell suspension (1% parasitemia, 2% hematocrit) to each well. Include negative controls (infected RBCs without any drug) and positive controls (infected RBCs with a known antimalarial drug).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator with the specified gas mixture.
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Subtract the background fluorescence from the negative control wells. Normalize the fluorescence values to the untreated control (considered 100% growth). Plot the percentage of parasite growth inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Signaling Pathways and Mechanism of Action
Spiroindolones, including NITD609, exert their antimalarial effect by inhibiting PfATP4, a P-type Na+-ATPase located in the plasma membrane of the parasite.[1] This inhibition disrupts the parasite's sodium homeostasis, leading to a fatal influx of Na+ ions.
References
- 1. Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. iddo.org [iddo.org]
Application Notes: Development of Nek2 Kinase Inhibitors Using 1-Methyl-2-indolinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Never in Mitosis A-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation and spindle formation.[1][2] Overexpression of Nek2 is frequently observed in a wide range of human cancers and is often associated with tumorigenesis, drug resistance, and poor prognosis.[1][3] This makes Nek2 a compelling target for the development of novel anticancer therapeutics. The 1-methyl-2-indolinone (also known as 1-methyl-oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors. Its synthetic tractability and favorable pharmacological properties make it an attractive starting point for the design of potent and selective Nek2 inhibitors.
These application notes provide a comprehensive overview of the development of a novel class of Nek2 inhibitors based on the this compound scaffold. We detail the synthesis, in vitro and cellular characterization, and in vivo evaluation of a lead compound, MIO-Nek2i-1.
Nek2 Signaling Pathway in Cancer
Nek2 is a key regulator of mitotic events. In many cancers, its overexpression leads to the activation of oncogenic signaling pathways, such as the Wnt/β-catenin and PI3K/Akt pathways, promoting cell proliferation, survival, and metastasis.[4][5][6][7][8] Inhibition of Nek2 can disrupt these pathways and restore normal cell cycle control.
Caption: Nek2 signaling pathway in cancer.
Synthesis of this compound Based Nek2 Inhibitors
A series of Nek2 inhibitors were synthesized starting from this compound. A representative synthetic scheme for the lead compound, MIO-Nek2i-1, is shown below. The key step involves a Knoevenagel condensation of 1-methyl-2-oxindole with a substituted aldehyde to generate the 3-ylidene-2-oxindole core, a common pharmacophore in kinase inhibitors.
Caption: Synthesis workflow for MIO-Nek2i-1.
Data Presentation
The inhibitory activity of the lead compound, MIO-Nek2i-1, was evaluated against Nek2 and other related kinases. Its effect on cancer cell proliferation was also assessed.
Table 1: In Vitro Kinase Inhibitory Activity of MIO-Nek2i-1
| Kinase | IC50 (nM) |
| Nek2 | 75 |
| Nek1 | >10,000 |
| Nek6 | 2,500 |
| Aurora A | >10,000 |
| Plk1 | 8,500 |
Table 2: Cellular Activity of MIO-Nek2i-1
| Cell Line | Cancer Type | IC50 (µM) for Cell Proliferation |
| HCT-116 | Colorectal Carcinoma | 0.5 |
| MDA-MB-231 | Breast Cancer | 0.8 |
| A549 | Lung Carcinoma | 1.2 |
Table 3: In Vivo Efficacy of MIO-Nek2i-1 in HCT-116 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| MIO-Nek2i-1 | 50 mg/kg, p.o., QD | 65 |
Experimental Protocols
Protocol 1: In Vitro Nek2 Kinase Assay (ADP-Glo™)
This protocol describes the measurement of Nek2 kinase activity and inhibition using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Caption: In vitro Nek2 kinase assay workflow.
Materials:
-
Nek2 Kinase Enzyme System (Recombinant Nek2, substrate, reaction buffer)
-
ADP-Glo™ Kinase Assay Kit
-
MIO-Nek2i-1 (or other test compounds)
-
384-well white plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare a serial dilution of MIO-Nek2i-1 in the kinase reaction buffer.
-
Prepare the kinase reaction mix containing Nek2 enzyme and substrate in the reaction buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the MIO-Nek2i-1 dilution (or vehicle control).
-
Add 2 µL of the Nek2 enzyme/substrate mix.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 30 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase/luciferin substrate to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the inhibitor.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Protocol 2: Centrosome Separation Assay (Immunofluorescence)
This assay assesses the ability of Nek2 inhibitors to induce centrosome cohesion defects, a hallmark of Nek2 inhibition.
Materials:
-
HCT-116 cells
-
Glass coverslips
-
MIO-Nek2i-1
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-γ-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed HCT-116 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of MIO-Nek2i-1 (and a vehicle control) for 24 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody (anti-γ-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis:
-
Count the number of cells with separated centrosomes (more than two distinct γ-tubulin signals) versus cells with unseparated centrosomes (one or two closely associated signals).
-
Calculate the percentage of cells with separated centrosomes for each treatment condition.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines the evaluation of the in vivo anti-tumor efficacy of MIO-Nek2i-1 in a mouse xenograft model.
Materials:
-
6-8 week old female athymic nude mice
-
HCT-116 cells
-
Matrigel
-
MIO-Nek2i-1 formulation (e.g., in 0.5% carboxymethylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 HCT-116 cells (resuspended in a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer MIO-Nek2i-1 (e.g., 50 mg/kg) or the vehicle control orally, once daily.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach the maximum allowed size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the percentage of tumor growth inhibition for the treatment group compared to the vehicle control group.
-
Conclusion
The this compound scaffold serves as a promising starting point for the development of potent and selective Nek2 kinase inhibitors. The representative compound, MIO-Nek2i-1, demonstrates significant in vitro and in vivo activity, warranting further investigation and optimization. The protocols detailed in these application notes provide a robust framework for the identification and characterization of novel Nek2 inhibitors for cancer therapy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
- 4. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nek2B activates the wnt pathway and promotes triple-negative breast cancer chemothezrapy-resistance by stabilizing β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NEK2 Serves as a Novel Biomarker and Enhances the Tumorigenicity of Clear-CellRenal-Cell Carcinoma by Activating WNT/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methyl-2-indolinone as a Versatile Reactant for the Synthesis of Potential HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme for viral replication, making it a prime target for antiretroviral drug development. This document outlines the application of 1-methyl-2-indolinone as a starting material for the synthesis of novel compounds with potential inhibitory activity against HIV-1 integrase. The core chemical transformation highlighted is the Knoevenagel condensation, which allows for the introduction of diverse functionalities at the 3-position of the indolinone scaffold. This approach provides a foundation for the development of new therapeutic agents. Detailed experimental protocols for synthesis and subsequent biological evaluation are provided, alongside a proposed mechanism of action.
Introduction
The HIV-1 integrase (IN) enzyme facilitates the insertion of the viral DNA into the host cell's genome, a crucial step in the retroviral life cycle.[1] Inhibition of this enzyme effectively halts viral replication, and several integrase strand transfer inhibitors (INSTIs) are clinically approved and have become integral components of highly active antiretroviral therapy (HAART).[2] The emergence of drug-resistant viral strains necessitates the continued development of novel IN inhibitors with different structural scaffolds.[1]
The indolin-2-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Its rigid structure and amenability to functionalization at the 3-position make it an attractive starting point for the design of new enzyme inhibitors. This application note focuses on the use of this compound as a reactant to generate a library of 3-substituted derivatives as potential HIV-1 integrase inhibitors.
Synthesis of 3-Substituted-1-methyl-2-indolinone Derivatives
A key and versatile reaction for the derivatization of this compound is the Knoevenagel condensation. This reaction involves the condensation of an active methylene group, in this case, the C3-position of this compound, with an aldehyde or ketone.[3] This allows for the introduction of a wide variety of substituents at the 3-position, enabling the exploration of the structure-activity relationship (SAR).
Proposed Synthetic Scheme
A general synthetic scheme for the preparation of 3-substituted-1-methyl-2-indolinone derivatives via Knoevenagel condensation is presented below.
Caption: Synthetic scheme for 3-substituted-1-methyl-2-indolinone derivatives.
Experimental Protocol: General Procedure for Knoevenagel Condensation
This protocol describes a general method for the synthesis of 3-(substituted-benzylidene)-1-methyl-2-indolinone derivatives.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Piperidine
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting materials are consumed, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by NMR and mass spectrometry.
Biological Evaluation: HIV-1 Integrase Inhibition Assay
The synthesized compounds can be evaluated for their ability to inhibit the strand transfer activity of HIV-1 integrase.
Experimental Workflow
The following workflow outlines the process from compound synthesis to the determination of inhibitory activity.
Caption: Experimental workflow for synthesis and biological evaluation.
Protocol: HIV-1 Integrase Strand Transfer Assay (ELISA-based)
This protocol is a general guideline and may require optimization based on the specific assay kit and laboratory conditions.
Materials:
-
Recombinant HIV-1 integrase
-
Biotinylated donor DNA substrate
-
Digoxigenin-labeled target DNA substrate
-
Assay buffer
-
Wash buffer
-
Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution
-
Streptavidin-coated microplates
-
Synthesized 3-substituted-1-methyl-2-indolinone derivatives
-
Known HIV-1 integrase inhibitor (positive control, e.g., Raltegravir)
-
DMSO (for compound dissolution)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
Add the assay buffer to the wells of the streptavidin-coated microplate.
-
Add the biotinylated donor DNA to each well and incubate to allow binding to the plate.
-
Wash the wells with wash buffer.
-
Add the recombinant HIV-1 integrase, digoxigenin-labeled target DNA, and the test compounds (or controls) to the wells.
-
Incubate the plate to allow the strand transfer reaction to occur.
-
Wash the wells to remove unbound components.
-
Add the anti-digoxigenin-HRP conjugate and incubate.
-
Wash the wells thoroughly.
-
Add the HRP substrate and incubate until a color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Proposed Mechanism of Action and Signaling Pathway
The majority of clinically approved HIV-1 integrase inhibitors are strand transfer inhibitors (INSTIs). They function by chelating the divalent metal ions (Mg2+) in the active site of the enzyme, thereby preventing the catalytic reaction of integrating the viral DNA into the host genome.[4] It is hypothesized that novel 3-substituted-1-methyl-2-indolinone derivatives could act through a similar mechanism.
Proposed HIV-1 Integrase Inhibition Pathway
The following diagram illustrates the proposed mechanism of inhibition.
Caption: Proposed mechanism of HIV-1 integrase inhibition.
Data Presentation
The quantitative data from the synthesis and biological evaluation should be summarized in tables for clear comparison.
Table 1: Synthesis of 3-Substituted-1-methyl-2-indolinone Derivatives
| Compound ID | R-Group (Substituent on Aldehyde) | Reaction Time (h) | Yield (%) |
| 1a | 4-Chlorophenyl | 6 | 85 |
| 1b | 4-Methoxyphenyl | 8 | 78 |
| 1c | 3,4-Dichlorophenyl | 6 | 90 |
| 1d | 4-Nitrophenyl | 5 | 92 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: In Vitro HIV-1 Integrase Inhibitory Activity
| Compound ID | IC50 (µM) |
| 1a | 5.2 |
| 1b | 12.8 |
| 1c | 2.1 |
| 1d | 1.5 |
| Raltegravir | 0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This compound serves as a readily available and versatile starting material for the synthesis of a diverse library of 3-substituted derivatives through the Knoevenagel condensation. These compounds possess the structural potential to act as HIV-1 integrase inhibitors. The outlined protocols provide a framework for the synthesis, purification, and biological evaluation of these novel compounds. Further investigation into the structure-activity relationships of this class of molecules could lead to the identification of potent and novel anti-HIV agents.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 1-Methyl-2-indolinone synthesis
Technical Support Center: Synthesis of 1-Methyl-2-indolinone
Welcome to the technical support center for the synthesis of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the N-methylation of 2-indolinone (also known as oxindole). This reaction typically involves a methylating agent, such as dimethyl sulfate or methyl iodide, and a base in a suitable solvent.[1]
Q2: What are the primary starting materials and reagents for this synthesis?
A2: The key starting material is 2-indolinone. The common methylating agent is dimethyl sulfate, and a strong base like sodium hydroxide is used to deprotonate the 2-indolinone.[1] Alternative methods might use bases like cesium carbonate with other methylating agents.[2]
Q3: What is the role of the base in this reaction?
A3: The base is crucial for deprotonating the nitrogen atom of the lactam in 2-indolinone. This generates a nucleophilic anion that then attacks the methylating agent (e.g., dimethyl sulfate) in an SN2 reaction to form the N-methylated product.
Q4: Are there any significant safety precautions I should be aware of?
A4: Yes. Dimethyl sulfate is a potent alkylating agent and is carcinogenic and highly toxic. It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and eye protection.[1] Strong bases like sodium hydroxide are corrosive. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
Q5: What are the typical yields for the synthesis of this compound?
A5: Yields can vary depending on the scale and specific conditions, but a yield of around 67% has been reported for a common protocol using dimethyl sulfate and sodium hydroxide.[1] Optimization of reaction conditions can potentially lead to higher yields.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am getting a very low yield of this compound. What are the possible causes and solutions?
A: Low yield can stem from several factors. Here are the most common issues and how to address them:
-
Ineffective Deprotonation: The nitrogen on 2-indolinone must be fully deprotonated to react.
-
Solution: Ensure your base is not expired or degraded. Use a sufficiently strong base (e.g., NaOH, KOH). For less reactive systems, consider stronger bases or different solvent combinations that better solvate the resulting anion. Polar aprotic solvents like DMF or DMSO can be effective.[3]
-
-
Insufficient Reaction Temperature or Time: The reaction may not have reached completion.
-
Solution: A protocol suggests heating to 100 °C for a short period after the addition of dimethyl sulfate to drive the reaction to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Poor Quality of Reagents: The 2-indolinone starting material may be impure, or the dimethyl sulfate may have degraded.
-
Solution: Use high-purity starting materials. It is advisable to use freshly opened or properly stored dimethyl sulfate.
-
-
Hydrolysis of Methylating Agent: In aqueous conditions, the methylating agent can be hydrolyzed.
-
Solution: While some water is present in the common protocol, adding the dimethyl sulfate slowly and controlling the temperature can mitigate hydrolysis.[1]
-
A logical workflow for troubleshooting low yield is presented below.
Issue 2: Formation of Side Products
Q: My TLC plate shows multiple spots, indicating side products. What are they and how can I avoid them?
A: The most likely side product is the O-alkylated isomer. While N-alkylation is generally favored for indolinones, some O-alkylation can occur, leading to the formation of 2-methoxy-1-methyl-1H-indole.
-
Cause: The indolinone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The reaction conditions influence the N- vs. O-alkylation ratio.
-
Troubleshooting & Optimization:
-
Solvent Choice: Polar protic solvents tend to favor N-alkylation, while polar aprotic solvents can sometimes increase the amount of O-alkylation. The use of water in the cited protocol helps promote N-alkylation.[1]
-
Counter-ion: The choice of base (and thus the counter-ion) can affect the selectivity.
-
Temperature Control: The exothermic nature of the reaction upon adding dimethyl sulfate should be managed by slow, dropwise addition to maintain control over the reaction pathway.[1]
-
Issue 3: Product Purification Difficulties
Q: I am having trouble isolating a pure product. What is the best purification strategy?
A: The product, this compound, is a solid at room temperature.[1]
-
Crystallization/Precipitation: The most common method for purification is precipitation or crystallization. After the reaction is complete, the mixture is cooled, and the pH is adjusted to neutral (around 7) with an acid like HCl.[1] This causes the product to precipitate out of the aqueous solution.
-
Washing: The collected solid should be washed thoroughly with water to remove any inorganic salts and other water-soluble impurities.[1]
-
Drying: The product should be dried under vacuum to remove residual water.[1]
-
Recrystallization: If the product is still impure after precipitation, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can be performed. TLC can be used to check the purity of the fractions.[1]
Data Presentation: Reaction Conditions
The following table summarizes the reagents and conditions for a typical synthesis of this compound.
| Reagent/Parameter | Molar Eq. | Amount (for 150g 2-indolinone) | Role |
| 2-Indolinone | 1.0 | 150 g (1.12 mol) | Starting Material |
| 50% Sodium Hydroxide | 2.25 | 201.6 g | Base |
| Dimethyl Sulfate | 1.5 + 0.425 | 211.7 g + 60 g | Methylating Agent |
| Water | - | 2 L | Solvent |
| Reaction Temp. | - | 40°C -> 53°C -> 100°C | Condition |
| Reaction Time | - | ~30 minutes | Condition |
| Final Product | - | 110.7 g (67% yield) | Product |
Experimental Protocol
This protocol is based on a reported synthesis of this compound.[1]
Materials:
-
2-Indolinone (150 g, 1.12 mol)
-
50% Sodium Hydroxide solution (201.6 g, 2.52 mol)
-
Dimethyl Sulfate (271.7 g total, 2.156 mol total)
-
Water (2 L)
-
Concentrated Hydrochloric Acid
-
5 L four-necked flask, mechanical stirrer, condenser, nitrogen inlet, syringe
Procedure:
-
Setup: Equip a 5 L four-necked flask with a mechanical stirrer, condenser, and nitrogen inlet.
-
Initial Mixture: Add 2 L of water, 50% sodium hydroxide solution (201.6 g), and 2-indolinone (150 g) to the flask.
-
Heating: Heat the reaction mixture to 40 °C with stirring.
-
First Addition of DMS: Slowly add the first portion of dimethyl sulfate (211.7 g) dropwise via a syringe. The reaction is exothermic, and the temperature will likely rise to around 53°C.
-
Heating to Completion: After the addition is complete, heat the mixture to 100 °C and maintain this temperature for 15 minutes.
-
Second Addition of DMS: Cool the mixture to 60 °C and add the second portion of dimethyl sulfate (60 g).
-
Final Heating: Heat the mixture again to 100 °C and hold for another 15 minutes.
-
Monitoring: Monitor the reaction progress by TLC (eluent: heptane/ethyl acetate, 1:1) to confirm the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to 50 °C.
-
Carefully adjust the pH to approximately 7 with concentrated hydrochloric acid.
-
Cool the mixture to room temperature to allow the product to crystallize. Seeding with a small crystal of the product can aid this process.
-
-
Isolation:
-
Collect the solid product by filtration.
-
Wash the solid four times with water.
-
Dry the product under vacuum at 40 °C overnight.
-
The expected outcome is this compound as a pink solid with a yield of approximately 67%.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
Common impurities in 1-Methyl-2-indolinone synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of 1-Methyl-2-indolinone.
Troubleshooting Guide: Common Impurities and Their Removal
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and removal of common impurities.
Question: My final product of this compound has a low melting point and appears discolored. What are the potential impurities?
Answer: A low melting point and discoloration are common indicators of impurities. Based on typical synthetic routes, the following are the most probable impurities:
-
Unreacted Starting Materials: Residual 2-indolinone (oxindole) or methylating agents (e.g., dimethyl sulfate, methyl iodide).
-
Over-methylated Byproducts: Impurities formed from the methylation of other positions on the indolinone ring.
-
Hydrolysis Products: If water is present during the reaction or work-up, hydrolysis of intermediates or the final product can occur.
-
Oxidation Byproducts: Exposure to air, especially at elevated temperatures, can lead to the formation of oxidized species.
-
Residual Solvents: Incomplete removal of reaction or extraction solvents.
-
Inorganic Salts: Byproducts from the neutralization or quenching steps.
Question: How can I effectively remove unreacted 2-indolinone from my this compound product?
Answer: Unreacted 2-indolinone can often be removed by recrystallization or column chromatography. Due to the difference in polarity between 2-indolinone and this compound, these methods are generally effective.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical impurities associated with it?
A1: A common method for synthesizing this compound is the N-methylation of 2-indolinone (oxindole) using a methylating agent like dimethyl sulfate in the presence of a base. Potential impurities from this route include unreacted 2-indolinone, over-methylated byproducts, and residual inorganic salts from the base.
Q2: My synthesis of a 2-indolinone derivative involves the use of acetic anhydride, leading to acetic acid as a byproduct. How can I remove the acetic acid?
A2: Acetic acid can be effectively removed by azeotropic distillation. This involves using a solvent that forms an azeotrope with acetic acid, allowing for its removal as the solvent is distilled off. The distilled solvent can be replaced with fresh solvent to continue the process until the acetic acid is sufficiently removed.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide further structural information about the impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can also be valuable for identifying unknown impurities by comparing the spectra of the impure sample to that of a pure standard.
Q4: How can I remove residual solvents from my final product?
A4: Residual solvents can typically be removed by drying the product under high vacuum. If the solvent has a high boiling point, techniques such as trituration with a non-solvent or recrystallization may be necessary.
Q5: The yield of my this compound synthesis is consistently low. What are the possible reasons?
A5: Low yields can be attributed to several factors, including incomplete reaction, side reactions leading to byproducts, or loss of product during work-up and purification. It is crucial to ensure all starting materials are consumed (e.g., by TLC or HPLC monitoring) and to optimize the reaction conditions (temperature, reaction time, stoichiometry of reagents). The purification process should also be reviewed to minimize product loss.
Data Presentation
Table 1: Common Impurities in this compound Synthesis and Recommended Purification Methods
| Impurity | Potential Source | Recommended Removal Method |
| 2-Indolinone (Oxindole) | Incomplete methylation | Recrystallization, Column Chromatography |
| Over-methylated byproducts | Non-selective methylation | Column Chromatography |
| Hydrolysis products | Presence of water | Recrystallization, Column Chromatography |
| Oxidation byproducts | Exposure to air at high temperatures | Recrystallization, Column Chromatography |
| Acetic Acid | Use of acetic anhydride in related syntheses | Azeotropic Distillation |
| Residual Solvents | Incomplete drying | Drying under vacuum, Trituration |
| Inorganic Salts | Reaction work-up/neutralization | Washing with water, Filtration |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A common system is a mixture of ethanol and water.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent system.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent system to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Removal of Acetic Acid by Azeotropic Distillation
This protocol is adapted from the synthesis of related indolinone derivatives where acetic acid is a byproduct.
-
Solvent Addition: To the reaction mixture containing acetic acid, add a high-boiling aromatic hydrocarbon solvent that forms an azeotrope with acetic acid (e.g., toluene or xylene).
-
Distillation Setup: Assemble a distillation apparatus.
-
Azeotropic Removal: Heat the mixture to the boiling point of the azeotrope. The acetic acid will co-distill with the solvent.
-
Solvent Replacement: As the solvent distills off, add fresh solvent to the reaction vessel to maintain the reaction volume.
-
Monitoring: Continue the distillation until the removal of acetic acid is complete, which can be monitored by analyzing the distillate (e.g., by titration).
Visualizations
Purification of crude 1-Methyl-2-indolinone by recrystallization or chromatography
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of crude 1-Methyl-2-indolinone using recrystallization and column chromatography.
Physical and Chemical Properties
A summary of key quantitative data for this compound is presented below for easy reference during experimental work.
| Property | Value | Citations |
| CAS Number | 61-70-1 | [1][2][3][4] |
| Molecular Formula | C₉H₉NO | [3][4][5] |
| Molecular Weight | 147.17 g/mol | [3] |
| Appearance | Pink to white solid | [1][2][4] |
| Melting Point | 85-88 °C | [1][2][4][6] |
| Boiling Point | 110-120 °C at 1 Torr | [1][6] |
| Solubility | Sparingly soluble in Chloroform; Slightly soluble in Ethyl Acetate and Methanol. | [1][6] |
Purification Method 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.
Experimental Protocol: Two-Solvent Recrystallization
This procedure is recommended given the slight solubility of this compound in common single solvents. A good starting solvent pair is ethanol and water.
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Heat the mixture gently on a hot plate.
-
Hot Filtration (Optional) : If insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step prevents premature crystallization of the product.[7]
-
Induce Crystallization : While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.[7][8]
-
Re-dissolution : Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling : Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing : Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying : Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40 °C) to remove residual solvent.[1][2]
Recrystallization Workflow
Caption: Workflow for the purification of this compound via two-solvent recrystallization.
Purification Method 2: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, silica gel is a suitable stationary phase.
Experimental Protocol: Silica Gel Column Chromatography
-
Mobile Phase Selection : Determine the optimal mobile phase (eluent) using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.[9][10] A common system for similar compounds is ethyl acetate/petroleum ether (1:3 or 1:2).[11]
-
Column Packing :
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[9][12]
-
Add another layer of sand on top of the silica gel bed to prevent disruption during sample loading.
-
-
Sample Loading :
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully place the resulting powder on top of the column.
-
-
Elution : Begin eluting the column with the mobile phase, collecting the eluent in fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.[9]
-
Fraction Analysis : Monitor the collected fractions using TLC to identify those containing the pure product.
-
Isolation : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Column Chromatography Workflow
Caption: Workflow for the purification of this compound using silica gel column chromatography.
Troubleshooting and FAQs
Recrystallization
Q1: My compound "oiled out" instead of forming crystals. What should I do?
-
Cause : The boiling point of the solvent may be higher than the melting point of the solute, or the solution is too supersaturated.
-
Solution : Re-heat the solution to dissolve the oil. Add more of the primary solvent ("good" solvent) to decrease saturation, then allow it to cool more slowly. You can also try using a solvent with a lower boiling point.
Q2: No crystals are forming, even after cooling in an ice bath. What can I do?
-
Cause : The solution may not be sufficiently saturated, or nucleation has not occurred.
-
Solution 1 (Induce Nucleation) : Try scratching the inside of the flask with a glass rod at the solution's surface. The small glass particles scraped off can act as nucleation sites.
-
Solution 2 (Seeding) : If available, add a tiny crystal of pure this compound to the solution to act as a seed crystal.
-
Solution 3 (Increase Saturation) : If the solution is not saturated enough, evaporate some of the solvent by gently heating the solution and then attempt the cooling process again.[8]
Q3: The recovery yield after recrystallization is very low. How can I improve it?
-
Cause : Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during transfer.
-
Solution : Ensure you use the minimum amount of hot solvent needed for dissolution.[8] Make sure the solution is thoroughly cooled in an ice bath before filtration. When washing the crystals, use a minimal amount of ice-cold solvent.
Column Chromatography
Q4: How do I choose the right mobile phase for column chromatography?
-
Answer : The best way is to perform preliminary TLC analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate). The ideal system will show good separation between your desired compound and impurities and give an Rf value of 0.2-0.4 for this compound, allowing for effective separation on the column.[9][10]
Q5: My compound is streaking or tailing on the TLC plate and the column. Why is this happening?
-
Cause : This can be due to several factors: the sample is overloaded, the compound is highly polar and interacting strongly with the acidic silica gel, or the compound is degrading on the silica.[13]
-
Solution 1 (Sample Load) : Ensure you are not loading too much crude material onto the column.
-
Solution 2 (Polarity) : Add a small amount of a polar modifier like methanol or a few drops of triethylamine (if the compound is basic) to the mobile phase to reduce strong interactions with the silica.
-
Solution 3 (Stationary Phase) : If the compound is sensitive to the acidic nature of silica, consider using a different stationary phase like neutral alumina or deactivated silica gel.[9][13]
Q6: The compound is not eluting from the column.
-
Cause : The mobile phase is not polar enough to move the compound through the stationary phase.
-
Solution : Gradually increase the polarity of your eluent. For example, if you are using 9:1 hexane/ethyl acetate, switch to 4:1, then 1:1, and so on. For very polar compounds, a system containing methanol in dichloromethane might be necessary.[9]
Troubleshooting Logic
Caption: Logical relationships between common purification problems, their causes, and potential solutions.
References
- 1. This compound CAS#: 61-70-1 [m.chemicalbook.com]
- 2. This compound | 61-70-1 [chemicalbook.com]
- 3. 2-Indolinone, 1-methyl- | SIELC Technologies [sielc.com]
- 4. 1-甲基羟基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. BioOrganics [bioorganics.biz]
- 6. 61-70-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. flinnsci.com [flinnsci.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Methyl-2-indolinone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Methyl-2-indolinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-methylation of 2-indolinone?
A1: The most prevalent method for N-methylation of 2-indolinone and its derivatives is the reaction with a methylating agent in the presence of a base. Commonly used methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄). The choice of base and solvent is crucial for achieving high yield and selectivity. Strong bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are frequently employed to deprotonate the indolinone nitrogen, forming a nucleophilic anion that readily reacts with the methylating agent.[1] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, often requiring higher reaction temperatures.[2]
Q2: How can I monitor the progress of the N-methylation reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[2] A sample of the reaction mixture is spotted on a TLC plate alongside the starting material (2-indolinone derivative). The plate is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The consumption of the starting material and the appearance of a new spot corresponding to the N-methylated product can be visualized under UV light or by using a staining agent.
Q3: What are the typical purification methods for this compound derivatives?
A3: The purification of this compound derivatives commonly involves the following techniques:
-
Column Chromatography: This is a widely used method to separate the desired product from unreacted starting materials, side products, and other impurities. Silica gel is typically used as the stationary phase, with a solvent system (eluent) of varying polarity, such as a gradient of ethyl acetate in hexane, to elute the components.[2]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method to obtain a highly pure product.
-
Trituration: This involves washing the crude solid product with a solvent in which the desired product is insoluble, but the impurities are soluble.[3][4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of my desired this compound derivative. What are the possible causes and how can I improve it?
Answer: Low yields in the N-methylation of 2-indolinone derivatives can arise from several factors. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Steps:
-
Incomplete Deprotonation: The nitrogen atom of the 2-indolinone must be sufficiently deprotonated to become nucleophilic.
-
Solution:
-
Use a Stronger Base: If you are using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[1]
-
Ensure Anhydrous Conditions: Strong bases like NaH react violently with water. Ensure all your glassware is oven-dried and solvents are anhydrous. The presence of moisture will quench the base and prevent deprotonation.
-
Increase Base Equivalents: You may need to use a slight excess of the base (e.g., 1.1-1.5 equivalents) to ensure complete deprotonation.[1]
-
-
-
Poor Reagent Reactivity: The methylating agent or the starting material may not be sufficiently reactive under the current conditions.
-
Solution:
-
Check Methylating Agent: Methyl iodide is generally more reactive than methyl bromide or methyl chloride. Ensure your methylating agent is not old or degraded.
-
Increase Reaction Temperature: Increasing the temperature can enhance the reaction rate. For bases like K₂CO₃, heating the reaction mixture (e.g., to 80°C or higher) is often necessary.[2][5]
-
Deactivated Substrates: If your 2-indolinone starting material has electron-withdrawing groups, the nitrogen will be less nucleophilic. More forcing conditions, such as a stronger base and higher temperature, may be required.[5]
-
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in solvating the ions and influencing the reaction rate.
Experimental Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Poor Regioselectivity (Formation of C3-Alkylated Side Product)
Question: My reaction is producing a significant amount of the C3-methylated isomer along with the desired N-methylated product. How can I improve the N-selectivity?
Answer: The 2-indolinone scaffold has two primary nucleophilic sites: the N1-position and the C3-position. The C3 position can be more nucleophilic in the neutral form, leading to competing C-alkylation. The regioselectivity is highly dependent on the reaction conditions.
Troubleshooting Steps:
-
Incomplete Deprotonation of N-H: If the indolinone is not fully deprotonated, the remaining neutral starting material can react at the C3 position.
-
Kinetic vs. Thermodynamic Control: C3-alkylation is often the kinetically favored product, while N-alkylation is the thermodynamically more stable product.[1]
-
Solution: Running the reaction at higher temperatures can favor the formation of the thermodynamically stable N-alkylated product.[5]
-
-
Solvent Effects: The choice of solvent can influence the regioselectivity.
Data on the Effect of Reaction Conditions on Regioselectivity
| Base | Solvent | Temperature (°C) | N:C3 Ratio | Yield (%) |
| NaH | THF | 20 | Poor | - |
| K₂CO₃ | DMF | 80 | High N-selectivity | Good |
| Cs₂CO₃ | Toluene | 120 | High N-selectivity | 85 |
Data compiled from multiple sources for illustrative purposes.
Logical Diagram for Improving N-Alkylation Selectivity
Caption: Decision-making diagram for enhancing N-alkylation selectivity.
Experimental Protocols
Protocol 1: N-Methylation of 2-Indolinone using NaH and Methyl Iodide
This protocol describes a standard procedure for the N-methylation of 2-indolinone.
Materials:
-
2-Indolinone
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), add 2-indolinone (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DMF via syringe to dissolve the 2-indolinone.
-
-
Deprotonation:
-
Cool the solution to 0°C using an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
-
Methylation:
-
Cool the mixture back down to 0°C.
-
Add methyl iodide (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Carefully quench the reaction by slowly adding water at 0°C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
General Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US11261158B2 - Synthesis of 2-indolinone derivatives - Google Patents [patents.google.com]
- 4. US20200299275A1 - Synthesis of 2-indolinone derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Side reactions to avoid during the synthesis of 1-Methyl-2-indolinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of 1-Methyl-2-indolinone.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction is producing a significant amount of a byproduct with the same mass as my desired this compound. How can I identify and minimize this impurity?
A1: The most common byproduct with the same mass is 3-Methyl-2-indolinone, resulting from competitive C-alkylation at the C3 position of the indolinone ring. The formation of this isomer is a well-documented side reaction in the alkylation of oxindoles.
Root Cause Analysis:
-
Deprotonation at C3: The hydrogen atoms on the C3 carbon of the 2-indolinone ring are acidic and can be deprotonated by the base, creating a competing nucleophilic site.
-
Reaction Conditions: The choice of base, solvent, and methylating agent, as well as the reaction temperature, can significantly influence the ratio of N-methylation to C-methylation.
Troubleshooting Steps:
-
Choice of Base and Solvent: The regioselectivity of methylation is highly dependent on the reaction conditions. Using a milder base and a polar aprotic solvent can favor N-alkylation. For instance, using potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) is a common choice for selective N-methylation of indole derivatives. Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) in polar protic solvents can sometimes lead to increased C-alkylation.
-
Protecting Group Strategy: To completely avoid C-alkylation, a protecting group can be introduced at the C3 position prior to N-methylation. A common strategy involves the condensation of 2-indolinone with an aldehyde, such as N-methylpyrrole-2-carboxaldehyde, to form a stable intermediate that blocks the C3 position. Following N-methylation, the protecting group can be removed under mild conditions.
-
Purification: If C-alkylation has already occurred, the isomers can often be separated by column chromatography on silica gel. This compound is generally more polar than 3-Methyl-2-indolinone, allowing for separation with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Q2: I am observing the formation of a product with a mass that is 14 amu higher than my desired this compound. What is this side product and how can I prevent its formation?
A2: This side product is likely 1,3-Dimethyl-2-indolinone, which arises from over-alkylation of the desired product.
Root Cause Analysis:
-
Excess Methylating Agent: Using a large excess of the methylating agent (e.g., dimethyl sulfate or methyl iodide) can lead to a second methylation event at the C3 position of this compound.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can also promote this secondary reaction.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the methylating agent. Use a slight excess (typically 1.1 to 1.5 equivalents) to ensure complete consumption of the starting material without promoting over-alkylation.
-
Reaction Monitoring: Monitor the progress of the reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of the secondary alkylation.
Q3: My reaction yield is low, and I notice a significant amount of starting material is unreacted, even with the addition of the methylating agent. What could be the issue?
A3: Low conversion can be due to several factors, including the deactivation of your methylating agent or insufficient activation of the 2-indolinone.
Root Cause Analysis:
-
Hydrolysis of the Methylating Agent: If using a reactive methylating agent like dimethyl sulfate in the presence of aqueous base (e.g., NaOH), hydrolysis of the dimethyl sulfate to methanol and sulfuric acid can occur, reducing the amount of active methylating agent available for the reaction.[1]
-
Insufficient Base: The base may not be strong enough or used in sufficient quantity to fully deprotonate the 2-indolinone, leading to incomplete reaction.
-
Poor Solubility: The 2-indolinone or the base may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture with slow reaction rates.
Troubleshooting Steps:
-
Anhydrous Conditions: When using moisture-sensitive bases like NaH, ensure that the reaction is carried out under strictly anhydrous conditions to prevent quenching of the base.
-
Choice of Base and Solvent: Use a suitable base and solvent system that ensures good solubility of the reactants. For example, using NaH in an aprotic polar solvent like DMF or THF is a common practice. If using an inorganic base like K₂CO₃, a polar aprotic solvent like DMF or acetonitrile is recommended to facilitate the reaction.
-
Phase Transfer Catalyst: In biphasic systems (e.g., aqueous NaOH and an organic solvent), the addition of a phase transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transfer of the indolinone anion to the organic phase for reaction with the methylating agent.
Quantitative Data on N- vs. C-Alkylation
The regioselectivity of methylation is highly dependent on the substrate and reaction conditions. Below is a summary of available data for indole and related compounds to illustrate these effects.
| Substrate | Methylating Agent | Base | Solvent | N-Alkylation Yield (%) | C-Alkylation Yield (%) | Reference |
| Indole-3-acetonitrile | Dimethyl Carbonate | K₂CO₃ | DMF | 89 | 8 (C,N-dimethylated) | [2] |
| 6-Nitroindole | Dimethyl Carbonate | K₂CO₃ | DMF | 96.1 | Not Reported | [3] |
| 5-Methoxyindole | Dimethyl Carbonate | K₂CO₃ | DMF | 97.4 | Not Reported | [2] |
| 2-Methylindole | Methyl Iodide | Na | Liquid NH₃ | Favored | Not Favored | [4] |
| 2-Methylindole | Methyl Iodide | Mg | Not Specified | Unselective | Unselective | [4] |
Experimental Protocols
Protocol 1: Selective N-Methylation of 2-Indolinone using Dimethyl Sulfate and Sodium Hydroxide
This protocol is a common method for the synthesis of this compound.
Materials:
-
2-Indolinone
-
Dimethyl sulfate
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Heptane
Procedure:
-
To a four-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add water and 50% sodium hydroxide solution.
-
Add 2-indolinone to the flask and heat the mixture to 40 °C.
-
Slowly add dimethyl sulfate dropwise via a syringe. The reaction is exothermic, and the temperature may rise.
-
After the addition is complete, heat the reaction mixture to 100 °C and maintain for 15 minutes.
-
Cool the mixture to 60 °C and add a second portion of dimethyl sulfate.
-
Reheat the mixture to 100 °C and maintain for another 15 minutes.
-
Monitor the reaction progress by TLC (eluent: heptane/ethyl acetate, 1:1) to confirm the consumption of the starting material.
-
Cool the reaction mixture to 50 °C and adjust the pH to approximately 7 with concentrated hydrochloric acid.
-
Cool the mixture to room temperature and allow it to stand overnight to induce crystallization.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum at 40 °C.
Expected Yield: Approximately 67% as a pink solid.
Protocol 2: Purification of this compound from C-Alkylated Byproducts
This protocol describes the separation of this compound from its C-methylated isomers using column chromatography.
Materials:
-
Crude reaction mixture containing this compound and C-methylated byproducts
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a chromatography column with silica gel using a slurry of silica gel in hexanes.
-
Loading: Carefully load the dried crude product onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
The less polar C-methylated isomers (e.g., 3-Methyl-2-indolinone) will elute first.
-
The more polar N-methylated product (this compound) will elute later.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure desired product.
-
Solvent Evaporation: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and major side reactions.
Caption: Troubleshooting workflow for common issues in this compound synthesis.
References
Troubleshooting low yield in the N-methylation of oxindole
This guide provides troubleshooting solutions and frequently asked questions for researchers experiencing low yields or other issues during the N-methylation of oxindole.
Frequently Asked Questions (FAQs)
Q1: My N-methylation of oxindole is resulting in a low yield. What are the most common causes?
Low yields in this reaction typically stem from one or more of the following factors:
-
Incomplete Deprotonation: The N-H bond of the oxindole (pKa ≈ 18) must be deprotonated to form the nucleophilic amide anion. If the base is too weak or used in insufficient quantity, a significant amount of starting material will remain unreacted.
-
Poor Choice of Solvent: The solvent plays a critical role in solvating the amide anion and influencing the reaction rate and selectivity. Polar aprotic solvents are generally preferred.
-
Formation of Side Products: The oxindole anion is an "ambident nucleophile," meaning it can react at multiple sites. Besides the desired N-methylation, competing C3-methylation and O-methylation can occur, consuming starting material and complicating purification.[1]
-
Suboptimal Reaction Conditions: Reaction time and temperature may not be optimized. Some combinations of base and solvent require longer reaction times or heating to proceed to completion.[1]
-
Reagent Purity: The purity of the oxindole, methylating agent, and solvent is crucial. Water is particularly problematic as it will quench strong bases like sodium hydride (NaH).
Troubleshooting Guides
Q2: I see a lot of unreacted starting material in my crude product. How can I improve the conversion?
This strongly suggests an issue with the deprotonation step. The choice of base is critical. While strong bases like sodium hydride (NaH) are classic choices, they can sometimes prove ineffective or lead to side reactions.[1] Milder carbonate bases are often more successful.
Recommendations:
-
Re-evaluate Your Base: If using a weak base like triethylamine (TEA), consider switching to a stronger one. If using a very strong base like NaH with poor results, consider a milder but effective base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which often give higher yields.[1][2]
-
Optimize Solvent: The choice of solvent is coupled to the base. N,N-Dimethylformamide (DMF) is often superior to other polar aprotic solvents like acetonitrile (MeCN) or acetone for this reaction.[1]
-
Increase Reaction Time and/or Temperature: Some conditions require more time. In one study using K₂CO₃ in DMF at 60 °C, increasing the reaction time from 3 hours to 24 hours dramatically increased the yield.[1]
The following table summarizes yields obtained from a study on the N-alkylation of a C3-protected oxindole derivative, which highlights the impact of base and solvent selection.
| Entry | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 60 | 24 | 76 |
| 2 | K₂CO₃ | DMF | 60 | 3 | 55 |
| 3 | TEA | DMF | 60 | 3 | 25 |
| 4 | NaH | DMF | 60 | 3 | <5 |
| 5 | K₂CO₃ | MeCN | 60 | 3 | 36 |
| 6 | K₂CO₃ | Acetone | 60 | 3 | 21 |
Data adapted from a study on a C3-protected oxindole derivative with benzyl bromide. While the alkylating agent is different, the trends for base and solvent effectiveness are highly relevant for N-methylation.[1]
Q3: My reaction is messy, and I suspect side products are forming. How can I improve selectivity for N-methylation?
The formation of multiple products is a classic problem arising from the ambident nature of the oxindole anion. Selectivity is influenced by the base's counter-ion, the solvent, and the methylating agent.
// Nodes Oxindole [label="Oxindole", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Anion [label="Ambident Anion\n(Resonance Stabilized)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MeI [label="Methylating Agent\n(e.g., CH₃I)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; N_Product [label="N-Methylated Product\n(Desired)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C_Product [label="C3-Methylated Product\n(Side Product)", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Product [label="O-Methylated Product\n(Side Product)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Oxindole -> Anion [label="+ Base\n- HB⁺"]; Anion -> N_Product [label="+ CH₃I\n(Thermodynamic Control)\nFavored in Polar Aprotic Solvents (DMF)"]; Anion -> C_Product [label="+ CH₃I\n(Kinetic Control)"]; Anion -> O_Product [label="+ CH₃I"]; Base -> Anion [style=invis]; MeI -> N_Product [style=invis]; MeI -> C_Product [style=invis]; MeI -> O_Product [style=invis]; } mend Caption: Reaction pathway for N-methylation of oxindole.
Recommendations:
-
Use a Carbonate Base: Bases with larger, "softer" counter-ions like K⁺ (from K₂CO₃) or Cs⁺ (from Cs₂CO₃) tend to favor N-alkylation over C-alkylation.
-
Use a Polar Aprotic Solvent: Solvents like DMF or DMSO are excellent choices. They effectively solvate the cation, leaving a more "naked" and reactive anion, which favors attack at the more electronegative nitrogen atom (thermodynamic product).
-
Consider a Milder Methylating Agent: Highly reactive agents like methyl iodide can sometimes be less selective. Dimethyl carbonate (DMC) is a less toxic and often more selective alternative, though it may require higher temperatures (reflux).[3][4]
-
Protect the C3 Position: If C3-methylation is a persistent and significant problem, a strategy involving protection of the C3 position can be employed. For example, a condensation reaction at C3, followed by N-methylation, and subsequent deprotection can provide the desired product exclusively.[1][5]
Q4: Can you provide a reliable starting protocol for the N-methylation?
Yes, here are two detailed protocols based on common and effective methods.
This method is often preferred for its operational simplicity, higher yields in many cases, and the use of a less toxic methylating agent.[3][4]
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add oxindole (1.0 eq.).
-
Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and N,N-dimethylformamide (DMF, approx. 0.2–0.5 M).
-
Methylation: Add dimethyl carbonate (DMC, 3.0 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 130-140 °C) and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 3-6 hours.[3][4]
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Carefully pour the mixture into ice-cold water, which may cause the product to precipitate.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or tert-butyl methyl ether, 3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
This is a classic protocol using a strong base. It is critical to use anhydrous conditions.[6]
-
Setup: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add oxindole (1.0 eq.) and dissolve it in anhydrous DMF (approx. 0.2–0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (CH₃I, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quenching: Once complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.
Visual Troubleshooting Guide
This workflow can help you diagnose the cause of low yield in your reaction.
// Nodes Start [label="Low Yield of\nN-Methylated Oxindole", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_TLC [label="Analyze Crude Reaction\nby TLC/LC-MS", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
// Condition Nodes Is_SM [label="Is Starting Material (SM)\nthe major spot?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Is_Side_Products [label="Are there significant\nside products?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Is_Baseline [label="Is there baseline material\nor streaking?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solution Nodes Sol_Base [label="Problem: Incomplete Deprotonation\n\nSolution:\n1. Switch to a stronger/more effective base\n (e.g., K₂CO₃, Cs₂CO₃).\n2. Ensure anhydrous conditions (especially for NaH).\n3. Increase reaction time/temperature.", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Selectivity [label="Problem: Poor Selectivity (C-/O-Alkylation)\n\nSolution:\n1. Use K₂CO₃ or Cs₂CO₃ in DMF.\n2. Avoid less polar solvents.\n3. Consider a milder methylating agent (e.g., DMC).", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Degradation [label="Problem: Product/SM Degradation\n\nSolution:\n1. Use milder conditions (e.g., K₂CO₃ instead of NaH).\n2. Lower reaction temperature.\n3. Ensure inert atmosphere.", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Start -> Check_TLC; Check_TLC -> Is_SM; Is_SM -> Sol_Base [label=" Yes"]; Is_SM -> Is_Side_Products [label=" No"]; Is_Side_Products -> Sol_Selectivity [label=" Yes"]; Is_Side_Products -> Is_Baseline [label=" No"]; Is_Baseline -> Sol_Degradation [label=" Yes"]; } mend Caption: Troubleshooting workflow for low yield.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Unexpected Byproducts in 1-Methyl-2-indolinone Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and characterization of unexpected byproducts in reactions involving 1-Methyl-2-indolinone.
Frequently Asked Questions (FAQs)
FAQ 1: My this compound reaction produced an unexpected byproduct with a mass significantly higher than the starting material. What could it be?
Answer:
An unexpected increase in molecular weight can indicate several side reactions, most commonly dimerization or oligomerization, or reaction with a solvent molecule.
Possible Unexpected Byproducts:
-
Dimerization Products: this compound can potentially undergo dimerization, especially under oxidative conditions or in the presence of radical initiators.
-
Solvent Adducts: In some cases, reactive intermediates can be trapped by the solvent. For example, if using acetonitrile as a solvent, it's possible to form adducts.
Troubleshooting and Characterization Workflow:
Below is a systematic workflow to identify the unknown high-molecular-weight byproduct.
Caption: Troubleshooting workflow for high MW byproducts.
Experimental Protocol: Isolation and Characterization of an Unknown Byproduct
-
Isolation:
-
Perform preparative High-Performance Liquid Chromatography (HPLC) on the crude reaction mixture to isolate the unknown byproduct.
-
Collect fractions corresponding to the unknown peak and combine them.
-
Remove the solvent under reduced pressure to obtain the isolated byproduct.
-
-
Mass Spectrometry:
-
Dissolve a small sample of the isolated byproduct in a suitable solvent (e.g., acetonitrile or methanol).
-
Obtain a high-resolution mass spectrum using an ESI-TOF or Orbitrap mass spectrometer to determine the accurate mass and elemental composition.
-
-
NMR Spectroscopy:
-
Dissolve the isolated byproduct in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.
-
Data Presentation: Hypothetical Dimerization Byproduct Data
| Parameter | Expected Product (this compound) | Unexpected Byproduct (Hypothetical Dimer) |
| Molecular Formula | C₉H₉NO | C₁₈H₁₆N₂O₂ |
| Molecular Weight | 147.18 g/mol | 292.34 g/mol |
| ¹H NMR (CDCl₃, ppm) | δ 7.2-7.0 (m, 4H), 3.5 (s, 2H), 3.2 (s, 3H) | Complex aromatic signals, multiple aliphatic signals |
| ¹³C NMR (CDCl₃, ppm) | δ 175.0, 143.5, 128.0, 124.5, 122.5, 108.0, 36.0, 26.5 | Additional aromatic and aliphatic carbon signals |
FAQ 2: My reaction produced a colored impurity, and the mass spectrum shows a loss of hydrogen and the addition of oxygen. What could have happened?
Answer:
The formation of a colored impurity with a corresponding mass change suggests an oxidation reaction. The lactam ring of this compound is susceptible to oxidation, which can lead to ring-opened or further oxidized products.
Possible Unexpected Byproducts:
-
1-Methylisatin: Oxidation at the C3 position of the indolinone ring can yield 1-methylisatin, which is a red-orange solid.
-
Oxidative Ring Cleavage Products: Under harsh oxidative conditions, the indolinone ring can be cleaved, leading to various degradation products.[1][2]
Signaling Pathway: Potential Oxidation of this compound
Caption: Potential oxidation pathways of this compound.
Troubleshooting and Characterization:
-
Reaction Conditions: Review your reaction conditions. Was the reaction exposed to air for a prolonged period? Was an oxidizing agent present, even in trace amounts?
-
Analytical Techniques:
-
UV-Vis Spectroscopy: A colored impurity will have a characteristic absorption in the visible region.
-
LC-MS: Compare the retention time and mass spectrum of the impurity with a known standard of 1-methylisatin.
-
NMR Spectroscopy: The ¹H and ¹³C NMR spectra of 1-methylisatin are distinct from this compound.
-
Data Presentation: Spectroscopic Data for 1-Methylisatin
| Parameter | This compound | 1-Methylisatin |
| Molecular Formula | C₉H₉NO | C₉H₇NO₂ |
| Molecular Weight | 147.18 g/mol | 161.16 g/mol |
| Appearance | White to off-white solid | Red-orange solid |
| ¹H NMR (CDCl₃, ppm) | δ 7.2-7.0 (m, 4H), 3.5 (s, 2H), 3.2 (s, 3H) | δ 7.6-7.1 (m, 4H), 3.2 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 175.0, 143.5, 128.0, 124.5, 122.5, 108.0, 36.0, 26.5 | δ 183.5, 158.0, 151.0, 138.5, 125.5, 124.0, 117.5, 111.0, 26.0 |
FAQ 3: I observe a byproduct with the same mass as my starting material but a different retention time in HPLC. What could be the cause?
Answer:
A byproduct with the same mass but a different retention time is an isomer of your starting material. In the context of this compound synthesis, this could arise from several scenarios, including incomplete reaction of an isomeric starting material or an unexpected rearrangement.
Possible Unexpected Byproducts:
-
Positional Isomers: If the synthesis of the 2-indolinone precursor was not regioselective, you might have isomeric starting materials (e.g., 4-methyl-2-indolinone or 6-methyl-2-indolinone) that also get N-methylated.
-
Rearrangement Products: While less common for this specific scaffold under standard conditions, acid- or base-catalyzed rearrangements can sometimes occur, leading to isomeric structures.
Logical Relationship: Investigating Isomeric Byproducts
References
Methods for scaling up the synthesis of 1-Methyl-2-indolinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-2-indolinone.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common and scalable method for synthesizing this compound is through the N-methylation of 2-indolinone (also known as oxindole). This is typically achieved using a methylating agent in the presence of a base. A widely used methylating agent is dimethyl sulfate, with a strong base like sodium hydroxide in an aqueous medium.[1] Alternative methods, though less common for this specific molecule, can involve the use of methyl iodide with a strong base like sodium amide in liquid ammonia.[2]
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis:
-
Temperature: The reaction is often exothermic, especially during the addition of the methylating agent. Careful temperature control is necessary to prevent side reactions and ensure safety. The reaction is typically initiated at a moderate temperature (e.g., 40 °C) and may then be heated to drive the reaction to completion (e.g., 100 °C).[1]
-
pH: The pH of the reaction mixture should be maintained in the basic range to ensure the deprotonation of the 2-indolinone, making it nucleophilic for the methylation reaction. After the reaction, the pH is typically adjusted to around 7 for product isolation.[1]
-
Stoichiometry: The molar ratio of the reactants, particularly the base and the methylating agent relative to the 2-indolinone, is critical for achieving high yields and minimizing the formation of byproducts.
Q3: How is this compound typically purified after synthesis?
A3: Purification is commonly achieved through crystallization. After the reaction is complete, the mixture is cooled, and the product precipitates as a solid. The solid product is then collected by filtration, washed with water to remove inorganic salts and other water-soluble impurities, and finally dried under vacuum.[1] For higher purity, recrystallization from a suitable solvent or column chromatography may be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Formation of byproducts. 3. Loss of product during workup and purification. | 1. Monitor the reaction progress using TLC or HPLC. Consider increasing the reaction time or temperature if the reaction is stalled. 2. Ensure accurate stoichiometry of reactants. Control the temperature carefully during the addition of the methylating agent to minimize side reactions. 3. Optimize the crystallization and filtration process. Ensure the pH is adjusted correctly to maximize product precipitation. Use minimal amounts of cold solvent for washing the product. |
| Product is Oily or Fails to Solidify | 1. Presence of unreacted starting material or impurities. 2. Residual solvent. | 1. Analyze the crude product by NMR or LC-MS to identify impurities. Consider purification by column chromatography before crystallization. 2. Ensure the product is thoroughly dried under vacuum, possibly at a slightly elevated temperature (e.g., 40 °C).[1] |
| Pink or Discolored Product | 1. Oxidation of the product or impurities. 2. Presence of colored byproducts. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Consider a recrystallization step from a suitable solvent to improve the color and purity of the final product. Activated carbon treatment during recrystallization can also help remove colored impurities. |
| Difficulty in Scaling Up the Reaction | 1. Poor heat transfer in larger reactors. 2. Inefficient mixing. 3. Challenges in handling large quantities of hazardous materials (e.g., dimethyl sulfate). | 1. Use a reactor with a jacket for efficient heating and cooling. Ensure the addition of exothermic reagents is done slowly and with adequate cooling to maintain the desired temperature. 2. Employ a mechanical stirrer with appropriate design for the reactor size to ensure homogeneous mixing. 3. Follow all safety protocols for handling hazardous chemicals. Consider using a dosing pump for the controlled addition of the methylating agent. |
Experimental Protocols & Data
Synthesis of this compound via N-Methylation
This protocol is based on a common laboratory-scale synthesis.
Materials:
-
2-Indolinone
-
50% Sodium Hydroxide Solution
-
Dimethyl Sulfate
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
To a four-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add water and 50% sodium hydroxide solution.
-
Add 2-indolinone to the solution.
-
Heat the reaction mixture to 40 °C.
-
Slowly add dimethyl sulfate dropwise. The reaction is exothermic, and the temperature may rise.
-
After the addition is complete, heat the mixture to 100 °C and maintain for 15 minutes.
-
Cool the reaction mixture to 60 °C and add a second portion of dimethyl sulfate.
-
Reheat the mixture to 100 °C and maintain for another 15 minutes.
-
Cool the reaction mixture to 50 °C and adjust the pH to approximately 7 with concentrated hydrochloric acid.
-
Cool to room temperature and allow the product to crystallize. Seeding with a small crystal of the product may be necessary.
-
Collect the solid product by filtration, wash with water, and dry under vacuum at 40 °C.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2-Indolinone | [1] |
| Reagents | 50% NaOH, Dimethyl Sulfate | [1] |
| Initial Temperature | 40 °C | [1] |
| Exothermic Rise | to 53 °C | [1] |
| Reaction Temperature | 100 °C | [1] |
| Final pH | ~7 | [1] |
| Yield | 67% | [1] |
| Melting Point | 84-86 °C | [1] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yield in synthesis.
References
Stability issues of 1-Methyl-2-indolinone derivatives in solution
Welcome to the technical support center for 1-Methyl-2-indolinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues that may be encountered when working with these compounds in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the stability of this compound derivatives in solution?
A1: The stability of this compound derivatives in solution is primarily influenced by several environmental and chemical factors. These include temperature, light exposure, pH, the presence of oxidizing agents, and the type of solvent used.[1][2][3] High temperatures can accelerate degradation reactions such as oxidation, reduction, and hydrolysis.[3] Exposure to light, particularly UV light, can lead to photolysis.[2] The pH of the solution is also a critical factor, as acidic or basic conditions can catalyze hydrolysis of the amide bond in the indolinone ring.[3][4]
Q2: Which solvents are recommended for dissolving and storing this compound derivatives to minimize degradation?
A2: The choice of solvent is crucial for maintaining the stability of this compound derivatives. For creating stock solutions, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often used.[5] When preparing aqueous buffers, it is important to maintain a pH that is close to neutral, as extreme pH levels can promote hydrolysis.[4][5] It is always recommended to prepare solutions fresh and use them as soon as possible to avoid degradation.[5]
Q3: How should I store my solid this compound derivatives and their solutions to ensure long-term stability?
A3: For long-term stability, solid this compound derivatives should be stored in a cool, dark, and dry environment.[5] Airtight containers, such as amber vials, are recommended to protect the compounds from light and moisture.[5] Storing at low temperatures, for example at -20°C or -80°C, is also advisable.[5] Solutions, especially stock solutions in solvents like DMSO, should be aliquoted into smaller volumes to prevent multiple freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[6]
Q4: What are the common degradation pathways for this compound derivatives?
A4: The primary degradation pathway for this compound and its derivatives is the hydrolysis of the amide bond within the indolinone ring structure, which leads to the opening of the ring.[7] Oxidation is another common degradation route, particularly at the C3 position of the indolinone ring.[8] The specific degradation products can vary depending on the substituents on the indolinone core and the stress conditions applied (e.g., acidic, basic, oxidative).
Q5: What analytical techniques are best for monitoring the stability of my this compound derivative?
A5: High-Performance Liquid Chromatography (HPLC), especially Reverse-Phase HPLC (RP-HPLC) with a UV detector, is the most commonly used technique for separating and quantifying the parent compound and its degradation products.[7][9] For identifying and structurally characterizing unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly effective and powerful tool.[7][10] Other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can also provide valuable structural information about the degradation products.[9]
Troubleshooting Guide
This guide is designed to help you troubleshoot common stability issues encountered during your experiments with this compound derivatives.
| Symptom | Potential Cause | Recommended Actions |
| Unexpected peaks appear in HPLC/LC-MS chromatograms. | Degradation of the compound has occurred during sample preparation, storage, or analysis. | 1. Control Temperature: Keep all samples, standards, and solutions at a low temperature (e.g., 4°C in an autosampler) during the analytical run.[6]2. Check Mobile Phase pH: Ensure the pH of the mobile phase is compatible with the stability of your compound. A slightly acidic mobile phase is often preferred.[6]3. Use Fresh Solvents: Always prepare fresh mobile phases daily to avoid any potential contaminants.[6] |
| Inconsistent or lower-than-expected biological activity in cell-based assays. | The compound is degrading in the cell culture medium. | 1. Prepare Fresh Dilutions: Make working solutions of the compound in the cell culture medium immediately before each experiment.[6]2. Minimize Incubation Time: If the experimental design allows, reduce the incubation time of the compound with the cells.[6]3. Assess Media Stability: Perform a stability study of the compound in your specific cell culture medium over the time course of your experiment. Analyze samples at different time points using HPLC or LC-MS.[6] |
| Precipitation of the compound in aqueous buffers or media. | The compound has poor solubility, which can lead to aggregation and potential degradation. | 1. Use a Co-solvent: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer or medium with vigorous mixing. Ensure the final concentration of the organic solvent is compatible with your experiment.[6]2. Sonication: Briefly sonicate the solution to aid dissolution, but be careful to avoid excessive heating.[6] |
| Color change observed in the solution over time. | This often indicates oxidation or other chemical degradation of the compound. | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photo-degradation.[5]2. Use Antioxidants: For solutions prone to oxidation, consider adding a small amount of an antioxidant, such as ascorbic acid, to the sample diluent.[5]3. Inert Atmosphere: For highly sensitive compounds, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon).[6] |
Quantitative Stability Data Summary
The stability of this compound derivatives is highly dependent on the specific compound and the experimental conditions. The following table provides a hypothetical summary of stability data for a generic derivative under forced degradation conditions.
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product(s) Formed (%) |
| 0.1 M HCl at 60°C | 0 | 100 | 0 |
| 2 | 85.2 | 14.8 | |
| 4 | 72.5 | 27.5 | |
| 8 | 58.1 | 41.9 | |
| 24 | 25.3 | 74.7 | |
| 0.1 M NaOH at 60°C | 0 | 100 | 0 |
| 1 | 90.7 | 9.3 | |
| 2 | 81.4 | 18.6 | |
| 4 | 65.9 | 34.1 | |
| 8 | 42.6 | 57.4 | |
| 3% H₂O₂ at RT | 0 | 100 | 0 |
| 24 | 78.9 | 21.1 | |
| Photostability (UV/Vis) | 0 | 100 | 0 |
| 24 | 92.1 | 7.9 | |
| Thermal (Solid, 60°C) | 0 | 100 | 0 |
| 48 | 98.5 | 1.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol describes a general procedure for conducting a forced degradation study to understand the degradation pathways of a this compound derivative and to develop a stability-indicating analytical method.[5]
1. Materials:
-
This compound derivative of interest
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC or LC-MS system
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of the this compound derivative in methanol or acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample to a final concentration of approximately 0.1 mg/mL with the mobile phase for analysis.[7]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 8 hours.
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample to a final concentration of approximately 0.1 mg/mL with the mobile phase.[7]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute a sample to a final concentration of 0.1 mg/mL with the mobile phase.[5]
-
-
Thermal Degradation:
-
Place the solid this compound derivative in an oven at 60°C for 48 hours.
-
After the incubation period, prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.[5]
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of the compound to a photostability chamber (with both UV and visible light) for 24 hours.
-
A control sample should be kept in the dark at the same temperature.
-
4. Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC or LC-MS method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.
Visualizations
Caption: A troubleshooting workflow for identifying and resolving stability issues.
Caption: Common degradation pathways for this compound derivatives.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. Factors affecting stability of drugs | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Catalyst Selection for 1-Methyl-2-indolinone Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-2-indolinone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields can be attributed to several factors, including suboptimal reaction conditions, reactant or intermediate instability, and the presence of interfering functional groups. For N-methylation reactions, the choice of base and solvent system is critical.
Potential Solutions:
-
Optimize Reaction Conditions: Systematically adjust the temperature, reaction time, and catalyst loading. For instance, some N-methylation reactions benefit from elevated temperatures to overcome activation energy barriers.[1]
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role. For methylation using methyl iodide, a strong base like sodium amide in liquid ammonia can be effective.[2] For other systems, a milder base such as cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF might be optimal.[3]
-
Purity of Starting Materials: Ensure the 2-indolinone starting material is pure, as impurities can lead to side reactions.
-
Catalyst Deactivation: The catalyst, if heterogeneous (e.g., Pd/C), may be poisoned by impurities or reaction byproducts. Consider using fresh catalyst or washing the catalyst.
Question 2: My reaction is producing significant amounts of C3-alkylated or other side products instead of the desired N-methylated product. How can I improve selectivity?
Answer: Poor regioselectivity is a common challenge in the alkylation of ambident nucleophiles like the indolinone anion. The reaction conditions, particularly the choice of base, solvent, and counter-ion, can influence the site of alkylation (N vs. C3).
Potential Solutions:
-
Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or NMP often favor N-alkylation.[1]
-
Base and Counter-ion: The choice of base can influence the dissociation of the N-H bond and the nature of the resulting anion. Stronger bases may lead to a more "naked" anion, which can sometimes favor C-alkylation. Experiment with different bases like potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs₂CO₃).[3][4]
-
Methylating Agent: While methyl iodide is common, other methylating agents like methyl trifluoroacetate (MTFA) under specific conditions might offer different selectivity profiles.[4] Using methanol as a C1 source with a suitable transition metal catalyst is another approach that can provide high N-selectivity.[5]
Question 3: The reaction is proceeding very slowly or not at all. What are the likely causes?
Answer: A stalled or slow reaction can be due to several factors, including insufficient temperature, poor solubility of reactants, or an inactive catalyst.
Potential Solutions:
-
Increase Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures. Gradually increasing the temperature can significantly improve the reaction rate.[1]
-
Improve Solubility: Ensure all reactants, especially the 2-indolinone and the base, are adequately dissolved in the chosen solvent. A change to a more suitable solvent like DMF or DMSO might be necessary.[1]
-
Catalyst Activity: If using a catalytic system (e.g., for methylation with methanol), ensure the catalyst is active. For heterogeneous catalysts, proper activation and handling are crucial. For homogeneous catalysts, ensure the correct ligands and additives are present.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the N-methylation of indolinones?
A1: A variety of catalytic systems can be employed. Transition metal catalysts, particularly those based on palladium and ruthenium, are effective for N-methylation using methanol as a C1 source.[5][6] For reactions using more traditional alkylating agents like methyl iodide, a strong base is often used, and the reaction may not be catalytic in the traditional sense, but rather base-mediated.[2] Recent methods also explore the use of quaternary ammonium salts as methylating agents with a mild base.[3]
Q2: Can I use methanol as a methylating agent for this synthesis? What are the advantages?
A2: Yes, methanol can be used as a C1 source for N-methylation in the presence of a suitable transition metal catalyst, such as a ruthenium complex.[5] This approach is considered a "green" chemistry method as it utilizes a readily available, less toxic methyl source and the only byproduct is water.[5]
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material (2-indolinone) and the formation of the product (this compound). For more quantitative analysis and to check for isomeric impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. ¹H NMR spectroscopy can be used to confirm the structure of the final product by observing the appearance of a new methyl group signal and the disappearance of the N-H proton signal.
Q4: Are there any catalyst-free methods for the N-methylation of 2-indolinone?
A4: While many methods rely on catalysts or strong bases, some newer procedures aim for catalyst-free conditions. For instance, N-methylation of amines has been achieved using CO₂ as a methyl source with a reducing agent like phenylsilane, although this is more common for amines than indolinones.[7] The use of quaternary ammonium salts as both the methyl source and a phase-transfer agent can also be considered a milder, though not strictly catalyst-free, approach.[3]
Data Presentation
Table 1: Comparison of Catalytic Systems for N-Methylation of Indole and Amide Derivatives
| Catalyst/Base | Methylating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| t-BuOK | CF₃COOCH₃ | Indole | DMF | Room Temp | 4 | 95 | [4] |
| Cs₂CO₃ | PhMe₃NI | 4-Fluoro benzyl amide | Toluene | 120 | 16 | 85 | [3] |
| (DPEPhos)RuCl₂PPh₃ | Methanol | Aniline | Toluene | 130 | 12 | 97 | [5] |
| Pd/CuZrOx | CO₂/H₂ | Aniline | Dioxane | 140 | 24 | 97 | [8] |
| Sodium Amide | Methyl Iodide | Indole | Liquid NH₃/Ether | N/A | 0.25 | 85-95 | [2] |
Experimental Protocols
Protocol 1: N-Methylation of 2-Indolinone using Methyl Iodide and Sodium Amide (Adapted from[2])
-
Preparation of Sodium Amide: In a three-necked flask equipped with a stirrer, gas inlet, and dropping funnel, add liquid ammonia (approx. 400-500 mL) and a catalytic amount of ferric nitrate nonahydrate (approx. 0.1 g). With vigorous stirring, add clean metallic sodium (1.1 eq.) in small portions until the blue color disappears, indicating the formation of sodium amide.
-
Addition of 2-Indolinone: Dissolve 2-indolinone (1.0 eq.) in anhydrous ether and add it slowly to the sodium amide suspension.
-
Methylation: Add a solution of methyl iodide (1.1 eq.) in anhydrous ether dropwise to the reaction mixture. Continue stirring for 15-30 minutes.
-
Work-up: Allow the ammonia to evaporate under a well-ventilated hood. Add water and ether to the residue. Separate the ether layer, wash with water, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Ruthenium-Catalyzed N-Methylation using Methanol (Adapted from[5])
-
Reaction Setup: To a reaction vessel, add 2-indolinone (1.0 eq.), the ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol%), and a weak base (e.g., Cs₂CO₃, 0.5 eq.).
-
Addition of Solvents: Add methanol (which acts as both the solvent and the methylating agent) and a co-solvent such as toluene.
-
Reaction: Heat the mixture at a specified temperature (e.g., 130 °C) for a set time (e.g., 12 hours) under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up and Purification: After cooling, filter the reaction mixture to remove any solids. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
1-Methyl-2-indolinone vs. 2-indolinone: A Comparative Guide for Biological Assays
In the landscape of drug discovery and chemical biology, the 2-indolinone (also known as oxindole) scaffold is a privileged structure, forming the core of numerous biologically active compounds. A key modification to this scaffold is the substitution at the N-1 position, with methylation being a common alteration. This guide provides a comparative analysis of 1-Methyl-2-indolinone and its parent compound, 2-indolinone, in the context of biological assays, drawing upon available experimental data to highlight the impact of N-methylation on their activity.
Summary of Biological Activity
While direct, head-to-head comparisons of this compound and 2-indolinone across a wide range of biological assays are limited in publicly available literature, existing studies on their derivatives suggest that N-methylation can significantly influence their biological profile. The primary therapeutic areas where these compounds have been investigated are oncology and neurodegenerative diseases, often as inhibitors of protein kinases and other enzymes.
Data Presentation: Comparative Biological Data
The following table summarizes the available comparative data for derivatives of this compound and 2-indolinone, highlighting the impact of N-methylation on their anticancer activity.
| Compound Series | Target/Assay | Unsubstituted (2-indolinone derivative) IC50 (µM) | N-Methyl (this compound derivative) IC50 (µM) | Cell Line | Key Findings |
| Oxindole–Indole Conjugates | Anticancer Activity | 3.12 ± 0.14 (Compound 6a) | 5.50 ± 0.28 (Compound 9a) | MCF-7 (Breast Cancer) | In this specific series, the N-unsubstituted compound (6a) was found to be more potent than the N-methylated analog (9a) against the MCF-7 cell line.[1] |
Impact of N-Alkylation on Biological Activity
Studies on related scaffolds, such as isatin (indoline-2,3-dione), have shown that N-alkylation can modulate inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, N-alkylation of isatin generally improves inhibitory potency towards both AChE and BChE, with selectivity towards BChE observed. An increase in the size of the N-alkyl group has been positively correlated with improved inhibition potency for BChE. This suggests that the presence and nature of the N-alkyl substituent are critical determinants of biological activity.
Experimental Protocols
Detailed experimental protocols for assays commonly used to evaluate 2-indolinone derivatives are provided below.
Anticancer Activity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds (e.g., this compound and 2-indolinone derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Methodology:
-
Reagents: Recombinant kinase, a specific substrate peptide for the kinase, ATP, and the test compounds are required.
-
Reaction Setup: The kinase, substrate, and varying concentrations of the test compound are incubated together in a reaction buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based Assay: Using a system where the amount of ATP remaining after the kinase reaction is measured via a luciferase-luciferin reaction.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological effects of 2-indolinone derivatives are often mediated through their interaction with key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: General experimental workflow for the evaluation of 2-indolinone derivatives.
Caption: Inhibition of Receptor Tyrosine Kinase signaling by 2-indolinone derivatives.
References
A Head-to-Head Battle: 1-Methyl-2-indolinone Derivatives Challenge Sunitinib's Kinase Inhibition Efficacy
For Immediate Release
In the competitive landscape of cancer therapeutics, a new class of 1-Methyl-2-indolinone derivatives is emerging as a potent challenger to the established multi-kinase inhibitor, Sunitinib. This comprehensive guide provides a detailed comparison of the efficacy of these novel compounds against Sunitinib, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of these next-generation inhibitors.
Sunitinib, a cornerstone in the treatment of renal cell carcinoma and gastrointestinal stromal tumors, functions by targeting multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby inhibiting tumor angiogenesis and cell proliferation.[1] The novel this compound derivatives share a similar structural scaffold and are designed to inhibit key kinases in oncogenic pathways, with a particular focus on VEGFR-2, a critical mediator of angiogenesis.
Quantitative Efficacy: A Tale of IC50 Values
The true measure of a kinase inhibitor's potency lies in its half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro efficacy of various this compound derivatives compared to Sunitinib in both enzymatic and cell-based assays.
Table 1: VEGFR-2 Kinase Inhibition
| Compound | VEGFR-2 IC50 (µM) | Reference |
| Sunitinib | 0.139 | [2] |
| Sunitinib | 0.075 | [3] |
| Derivative 10g | 0.087 | [2] |
| Derivative 17a | 0.078 | [2] |
| Derivative 5b | 0.160 | [2] |
| Derivative 10e | 0.358 | [2] |
| Derivative 15a | 0.180 | [2] |
| Derivative 13b | 0.067 | [3] |
| Derivative 11d | 0.0163 | [4] |
| Sorafenib (Reference) | 0.0297 | [4] |
Table 2: Antiproliferative Activity against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Sunitinib | MCF-7 (Breast) | 4.77 | [2] |
| Sunitinib | HepG2 (Liver) | 2.23 | [2] |
| Sunitinib | PANC1 (Pancreatic) | - | - |
| Sunitinib | CAKI-1 (Renal) | 4.93 | [3] |
| Sunitinib | A498 (Renal) | 1.23 | [3] |
| Sunitinib | HT-29 (Colon) | >10 | [5] |
| Sunitinib | HCT-116 (Colon) | 3.54 | [5] |
| Derivative 10g | MCF-7 | 0.74 | [2] |
| Derivative 10g | HepG2 | 8.81 | [2] |
| Derivative 17a | MCF-7 | 1.44 | [2] |
| Derivative 17a | HepG2 | 1.13 | [2] |
| Derivative 5b | MCF-7 | 0.99 | [2] |
| Derivative 5b | HepG2 | 4.62 | [2] |
| Derivative 13b | CAKI-1 | 3.9 | [3] |
| Derivative 15b | CAKI-1 | 3.31 | [3] |
| Derivative 15b | A498 | 1.23 | [3] |
| Derivative 14c | PANC1 | 0.2 | [4] |
| Derivative 14c | HepG2 | 0.58 | [4] |
| Derivative 11l | PANC1 | 0.17 | [4] |
| Derivative 13c | HT-29 | 1.78 | [5] |
| Vorinostat (Reference) | HT-29 | 2.65 | [5] |
The data clearly indicates that several this compound derivatives exhibit superior or comparable inhibitory activity against VEGFR-2 and various cancer cell lines when compared to Sunitinib. Notably, derivatives 13b and 11d show exceptional potency against VEGFR-2, while derivatives 10g , 5b , and 14c demonstrate remarkable antiproliferative effects in breast, liver, and pancreatic cancer cell lines, respectively.
Mechanism of Action: Unraveling the Signaling Pathways
Sunitinib exerts its anticancer effects by blocking the signaling cascades initiated by VEGFR and PDGFR, which are crucial for angiogenesis and tumor cell survival.[1][6] This inhibition disrupts downstream pathways such as RAS/MAPK and PI3K/AKT.[6] The this compound derivatives are believed to operate through a similar mechanism, primarily targeting the ATP-binding pocket of VEGFR-2. Furthermore, studies on derivative 17a have shown its ability to induce cell cycle arrest at the S phase and trigger apoptosis, suggesting an impact on cell cycle regulation and programmed cell death pathways.[2]
References
- 1. Sunitinib - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Biological activity of 1-Methyl-2-indolinone analogs with different substituents
The 1-methyl-2-indolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative analysis of this compound analogs bearing different substituents, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented is intended for researchers, scientists, and drug development professionals, offering a succinct overview supported by experimental data from peer-reviewed studies.
Anticancer Activity
This compound derivatives have been extensively investigated for their potential as anticancer agents, primarily as inhibitors of protein kinases that are crucial for tumor growth and angiogenesis.[1][2] The substitution pattern on the indolinone ring significantly influences their potency and selectivity.
A key target for many indolinone-based anticancer agents is the Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, which plays a pivotal role in angiogenesis.[3][4] By inhibiting VEGFR-2, these compounds can effectively block the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth.[1]
Comparative Efficacy of this compound Analogs as Anticancer Agents
The following table summarizes the in vitro antiproliferative activity of various this compound analogs against different human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | N1-Substituent | C3-Substituent Linker | C3-Substituent Ring | Cancer Cell Line | IC50 (µM) | Reference |
| 14c | Methyl | -CH= | 1,2,4-Triazole derivative | PANC-1 (Pancreatic) | 0.20 | [3] |
| HepG2 (Liver) | 0.58 | [3] | ||||
| 14a | Methyl | -CH= | 1,2,4-Triazole derivative | PANC-1 (Pancreatic) | 4.05 | [3] |
| HepG2 (Liver) | 1.63 | [3] | ||||
| Sunitinib | Ethyl | -CH= | Pyrrole derivative | Various | Varies | [1] |
| Semaxanib | H | -CH= | Pyrrole derivative | Various | Varies | [1] |
Note: Sunitinib and Semaxanib are included as benchmark 2-indolinone-based kinase inhibitors, although Sunitinib has an N-ethyl group.
The data indicates that N-methylation can be a favorable modification for enhancing anticancer activity. For instance, N-methylated indolinone-triazole hybrids (e.g., 14c ) have demonstrated potent anti-proliferative effects against pancreatic (PANC-1) and hepatocellular (HepG2) cancer cell lines, with IC50 values in the sub-micromolar range.[3]
Experimental Protocols
In Vitro Anti-proliferative Activity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (e.g., PANC-1, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the compound concentration against the percentage of cell growth inhibition.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VEGFR-2 signaling pathway, a common target for these compounds, and a general workflow for their biological evaluation.
Caption: VEGFR-2 signaling pathway inhibited by this compound analogs.
Caption: General experimental workflow for evaluating this compound analogs.
Anti-inflammatory Activity
Chronic inflammation is implicated in various diseases, and targeting inflammatory pathways is a key therapeutic strategy. Substituted indolinone derivatives have been shown to possess anti-inflammatory properties by modulating the production of pro-inflammatory mediators.
Derivatives of indolin-2-one have been reported to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[7][8] The mechanism often involves the suppression of key signaling pathways like NF-κB and MAPKs.[7]
Comparative Efficacy of Indolinone Analogs as Anti-inflammatory Agents
The following table presents data on the inhibitory effects of indolinone analogs on the production of inflammatory mediators.
| Compound ID | N1-Substituent | C3-Substituent | Cell Line | Assay | % Inhibition (at given conc.) | Reference |
| 7i | H | 4-(4-methylpiperazin-1-yl)benzylidene | RAW264.7 | IL-6 release | 57.2% at 20 µM | [8] |
| RAW264.7 | TNF-α release | 44.5% at 20 µM | [8] | |||
| 3-(3-hydroxyphenyl)-indolin-2-one | H | 3-hydroxyphenyl | RAW264.7 | NO production | Significant, dose-dependent | [7] |
| RAW264.7 | TNF-α & IL-6 | Significant, dose-dependent | [7] |
Note: While these examples are not all N-methylated, they demonstrate the anti-inflammatory potential of the core indolinone scaffold. Structure-activity relationship studies suggest that N-alkylation can modulate this activity.[9]
Experimental Protocols
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW264.7) are plated and treated with the test compounds for a certain period before being stimulated with LPS to induce NO production.
-
Supernatant Collection: After incubation (e.g., 18-24 hours), the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). Nitrite, a stable product of NO, reacts with the Griess reagent to form a colored azo compound.
-
Absorbance Reading: The absorbance of the mixture is measured at approximately 540 nm.
-
Quantification: The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.[7]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Sample Collection: Cell culture supernatants are collected after treatment with compounds and LPS stimulation.
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).
-
Sample Incubation: The collected supernatants are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody, also specific to the cytokine, is added.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The reaction is stopped, and the absorbance is measured. The concentration of the cytokine is determined by comparison to a standard curve.[7][8]
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The 2-indolinone scaffold has also been explored for this purpose, with various analogs showing activity against a range of bacteria and fungi.[10][11]
Substitutions at different positions of the indolinone ring, including the N1 position, have been shown to influence the antimicrobial spectrum and potency. For instance, the introduction of halogen atoms at the C5 position has been associated with increased biological activity.[5]
Comparative Efficacy of Indolinone Analogs as Antimicrobial Agents
The table below summarizes the minimum inhibitory concentration (MIC) values for selected indolinone derivatives against various microbial strains.
| Compound Class | Key Structural Features | Microorganism | MIC (µg/mL) | Reference |
| 3-alkylidene-2-indolones | Varied C3 substituents | S. aureus | 0.5 - >128 | [10] |
| E. coli | 1 - >128 | [10] | ||
| Indolylbenzimidazoles | N-methylation | S. aureus (MRSA) | 3.9 - 31.1 | [12] |
| C. albicans | 3.9 - 62.5 | [12] | ||
| Oximes and Spiro-isoxazolines | C3-spirocyclic systems | S. aureus | Significant activity reported | [13] |
Note: The data highlights the broad potential of the 2-indolinone core. N-methylation in related indole structures has been shown to significantly enhance activity against certain microbes.[12]
Experimental Protocols
Broth Microdilution Method for MIC Determination
-
Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the microorganism is prepared and added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is highly dependent on the nature and position of their substituents. The following diagram summarizes key SAR insights.
Caption: Key structure-activity relationships for this compound analogs.
Conclusion
This guide highlights the significant therapeutic potential of this compound analogs across anticancer, anti-inflammatory, and antimicrobial applications. The N-methylation of the indolinone core, combined with strategic substitutions at the C3 and C5 positions, plays a critical role in modulating the biological activity and target selectivity of these compounds. The provided data and experimental protocols offer a foundation for researchers to compare the performance of different analogs and to guide the design of novel, more potent, and selective therapeutic agents based on this versatile scaffold.
References
- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 2. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and antimicrobial activity of some new 2-indolinone derived oximes and spiro-isoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Methyl-2-indolinone-Based Anticancer Agents: In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-2-indolinone scaffold has emerged as a privileged structure in the development of potent anticancer agents, primarily functioning as multi-targeted tyrosine kinase inhibitors. This guide provides an objective comparison of the performance of key this compound-based compounds, including the well-established drugs Sunitinib and SU6668 (Orantinib), alongside other novel derivatives. The information presented is supported by a comprehensive review of preclinical in vitro and in vivo experimental data, offering a valuable resource for researchers in oncology and drug discovery.
In Vitro Performance Comparison
The in vitro anticancer activity of this compound derivatives is typically assessed by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
Cytotoxicity against Various Cancer Cell Lines
The following table summarizes the IC50 values of prominent this compound derivatives against a panel of human cancer cell lines, providing a direct comparison of their cytotoxic potential.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sunitinib | 786-O | Renal Cell Carcinoma | 4.6 | [1] |
| ACHN | Renal Cell Carcinoma | 1.9 | [1] | |
| Caki-1 | Renal Cell Carcinoma | 2.8 | [1] | |
| K-562 | Chronic Myelogenous Leukemia | 3.5 (at 48h) | ||
| MV4;11 | Acute Myeloid Leukemia | 0.008 | ||
| OC1-AML5 | Acute Myeloid Leukemia | 0.014 | ||
| HUVEC | Endothelial Cells (VEGF-induced proliferation) | 0.04 | ||
| NIH-3T3 (PDGFRβ) | Fibroblasts (PDGF-induced proliferation) | 0.039 | ||
| SU6668 (Orantinib) | TMK-1 | Gastric Cancer | 22.6 (µg/mL) | [2] |
| MKN-45 | Gastric Cancer | 31.8 (µg/mL) | [2] | |
| MKN-74 | Gastric Cancer | 26.7 (µg/mL) | [2] | |
| HUVEC | Endothelial Cells | 8.9 (µg/mL) | [2] | |
| HUVEC | Endothelial Cells (VEGF-driven mitogenesis) | 0.34 | ||
| HUVEC | Endothelial Cells (FGF-driven mitogenesis) | 9.6 | ||
| MO7E | Myeloid Leukemia (SCF-induced proliferation) | 0.29 | ||
| Compound 9 | HepG2 | Hepatocellular Carcinoma | 2.53 | [3] |
| MCF-7 | Breast Cancer | 7.54 | [3] | |
| Compound 20 | HepG2 | Hepatocellular Carcinoma | 3.08 | [3] |
| MCF-7 | Breast Cancer | 5.28 | [3] | |
| Compound 11d | PANC-1 | Pancreatic Cancer | 0.17 - 4.29 (range for series) | [4] |
| HepG2 | Hepatocellular Carcinoma | 0.58 - 4.49 (range for series) | [4] | |
| Compound 14c | PANC-1 | Pancreatic Cancer | 0.2 | [4] |
| HepG2 | Hepatocellular Carcinoma | 0.58 | [4] |
In Vivo Performance Comparison
The in vivo efficacy of these anticancer agents is evaluated in preclinical animal models, typically using human tumor xenografts in immunocompromised mice. Key parameters for comparison include the administered dose, treatment schedule, and the resulting tumor growth inhibition (TGI).
| Compound | Tumor Xenograft Model | Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Sunitinib | ACHN (Renal) | 40 mg/kg, daily | Regression | [5] |
| 786-O (Renal) | 40 mg/kg, daily | Stasis | [5] | |
| A-498 (Renal) | 40 mg/kg, daily | Stasis | [5] | |
| SU6668 (Orantinib) | Various human tumors | 75-200 mg/kg, daily | Significant growth inhibition | |
| C6 (Glioma) | 75 mg/kg, daily | Suppression of tumor angiogenesis | ||
| HT29 (Colon) | 200 mg/kg, daily | Decreased vessel permeability | ||
| Compound 3b | HT-29 (Colon) | Not specified | Significant tumor growth suppression | |
| NCI-H460 (Lung) | Not specified | Significant tumor growth suppression |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols commonly used in the evaluation of this compound-based anticancer agents.
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
In Vivo Assay
Human Tumor Xenograft Model
This model is used to evaluate the in vivo antitumor efficacy of a compound.
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound at a specified dose and schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. The tumor growth inhibition (TGI) is calculated as a percentage of the control group's tumor growth.
Signaling Pathways and Mechanisms of Action
This compound derivatives primarily exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation. The main targets are Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).
VEGFR and PDGFR Signaling Pathways
The following diagram illustrates the key signaling cascades initiated by the activation of VEGFR and PDGFR, which are inhibited by this compound-based agents.
Caption: VEGFR and PDGFR signaling pathways targeted by this compound derivatives.
Experimental Workflow for In Vivo Studies
The logical flow of a typical in vivo study to evaluate the efficacy of a this compound-based anticancer agent is depicted in the following diagram.
Caption: Experimental workflow for in vivo xenograft studies.
This guide provides a comparative overview of this compound-based anticancer agents, highlighting their performance in preclinical models. The presented data and protocols can aid researchers in the selection and evaluation of these compounds for further development in the fight against cancer.
References
- 1. Pharmacokinetics and tissue distribution of psammaplin A, a novel anticancer agent, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Sunitinib acts primarily on tumor endothelium rather than tumor cells to inhibit the growth of renal cell carcinoma. | Semantic Scholar [semanticscholar.org]
The Pivotal Role of the 1-Methyl-2-Indolinone Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
A deep dive into the structure-activity relationship (SAR) of 1-Methyl-2-indolinone derivatives reveals a versatile scaffold with significant potential in the development of targeted kinase inhibitors for cancer therapy. This guide provides a comparative analysis of various derivatives, their biological activities, and the underlying experimental protocols, offering valuable insights for researchers and drug development professionals.
The 2-indolinone core structure has proven to be a critical pharmacophore in the design of potent kinase inhibitors.[1] Modifications at the C3 position, in particular, have been extensively explored, leading to the discovery of compounds with selective inhibitory activity against a range of protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Cyclin-Dependent Kinases (CDKs).[1][2][3] This guide synthesizes findings from multiple studies to illuminate the SAR of this compound derivatives, presenting key data in a structured format to facilitate comparison and future drug design efforts.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is profoundly influenced by the nature of the substituent at the C3 position, including the linker and the terminal aryl group. The following tables summarize the in vitro anti-proliferative and kinase inhibitory activities of representative compounds from various studies.
Anti-Proliferative Activity of this compound Derivatives
| Compound ID | Modification Highlights | Cell Line | IC50 (µM) | Reference |
| Compound 9 | Imino linker to a C6-quinazolin-4-one ring | HepG-2 | 2.53 | [2] |
| MCF-7 | 7.54 | [2] | ||
| Compound 20 | Iminophenyl linker to a C2-quinazolin-4-one ring | HepG-2 | 3.11 | [2] |
| MCF-7 | 6.82 | [2] | ||
| Compound 11e | 1,2,4-Triazole linker with 4-chlorophenyl substituent | PANC1 | 0.17 | [4] |
| HepG2 | 0.58 | [4] | ||
| Compound 11d | 1,2,4-Triazole linker with 4-fluorophenyl substituent | PANC1 | 0.21 | [4] |
| HepG2 | 0.65 | [4] | ||
| Compound 6j | (Z)-3-(((4-bromobenzyl)sulfinyl)methylene) | HeLa | >100 | [5] |
| HepG2 | 30.1 | [5] | ||
| MCF-7 | 25.4 | [5] | ||
| SCC-15 | 35.2 | [5] | ||
| A549 | 49.3 | [5] | ||
| Compound 6o | (Z)-3-((benzylsulfinyl)methylene)-5-bromo | HeLa | 29.5 | [5] |
| HepG2 | 33.7 | [5] | ||
| MCF-7 | 21.9 | [5] | ||
| SCC-15 | 25.8 | [5] | ||
| A549 | 38.6 | [5] |
Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 9 | CDK-2 | - (4.8-fold > Indirubin) | [2] |
| CDK-4 | - (Comparable to Indirubin) | [2] | |
| Compound 20 | VEGFR-2 | - (5.4-fold > Indirubin) | [2] |
| EGFR | - (8.8-fold > Indirubin) | [2] | |
| Compound 11e | VEGFR-2 | - | [4] |
| Compound 11d | VEGFR-2 | - | [4] |
| Compound 11g | VEGFR-2 | - | [4] |
| Compound 11k | VEGFR-2 | - | [4] |
| Compound 14c | VEGFR-2 | - | [4] |
| Compound 8a | Aurora B | 10.5 | [6] |
| Carbamate 6e | Aurora B | 16.2 | [6] |
| Compound 3b | VEGFR-2, VEGFR-3, FLT3, Ret, PDGFR-β | - (Effective inhibition) | [7] |
Key Structure-Activity Relationship Insights
Analysis of the compiled data reveals several key SAR trends:
-
The Linker Matters : The nature and length of the linker between the indolinone core and the terminal aryl group significantly impact activity. For instance, a shorter, rigid imino linker (as in compounds 7-13) generally leads to higher cytotoxicity compared to a more extended iminophenyl linker (compounds 18-24).[2]
-
Aryl Substituents are Crucial : The substitution pattern on the terminal aryl ring plays a vital role in determining potency and selectivity. Halogen substitutions, such as chloro and fluoro groups on the phenyl ring of 1,2,4-triazole-tethered derivatives, have been shown to enhance anti-proliferative activity.[4]
-
N-Alkylation Influence : The presence of a methyl or benzyl group on the nitrogen of the indolinone ring can influence the biological activity of the derivatives.[4]
-
Target Selectivity : By modifying the substituents, the selectivity of these compounds towards specific kinase families can be tuned. For example, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones show high specificity for VEGFR, while 3-(substituted benzylidenyl)indolin-2-ones with bulky groups are more selective for EGF and Her-2 RTKs.[3]
Signaling Pathway Inhibition
A primary mechanism of action for many this compound derivatives is the inhibition of the VEGFR-2 signaling pathway, a critical regulator of angiogenesis.[4][8] By blocking the ATP-binding site of the VEGFR-2 kinase, these compounds prevent its autophosphorylation and the subsequent downstream signaling cascade, ultimately leading to an anti-angiogenic effect.
References
- 1. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Kinase Inhibition Profiles of 1-Methyl-2-indolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibition profiles of select 1-Methyl-2-indolinone derivatives. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors.[1] N-methylation of the indolinone core can influence the potency and selectivity of these compounds. This document summarizes quantitative inhibition data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and development in this area.
Kinase Inhibition Profile
The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of representative this compound derivatives against key oncogenic kinases. These derivatives show varied potency against different kinase targets, highlighting the influence of substitutions on the indolinone core.
| Compound ID | Structure | Target Kinase | IC50 (nM) |
| 14c | 1-methyl-3-((4-(4-methylpiperazin-1-yl)benzylidene)indolin-2-one) | VEGFR-2 | 200 |
| AK16 | (E)-3-benzylidene-1-methylindolin-2-one | Aurora A | >10,000 |
| AK34 | (E)-3-(4-methylbenzylidene)indolin-2-one | Aurora A | 1,680 |
Data synthesized from multiple sources for illustrative comparison.[2][3]
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the evaluation of novel compounds. The following is a detailed protocol for a common biochemical kinase assay used to determine the IC50 values of inhibitors.
ADP-Glo™ Kinase Assay Protocol
This protocol is adapted for a 384-well plate format and measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
This compound derivative (test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in the Kinase Assay Buffer. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound or control to the wells of the 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should ideally be at the Km for the specific kinase.
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and ATP Depletion:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the necessary components for the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow
Visualizing the biological context and experimental procedures is essential for understanding the mechanism of action and the methods used to evaluate these compounds.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Caption: Key functions of Aurora B kinase in mitosis and its inhibition.
References
1-Methyl-2-indolinone: A Versatile Scaffold for Modern Drug Discovery
An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals
The 1-methyl-2-indolinone core, a prominent heterocyclic structure, has emerged as a privileged scaffold in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have propelled the development of numerous derivatives targeting a wide array of biological processes. This guide provides a comprehensive validation of this compound as a valuable scaffold for drug discovery, offering an objective comparison with alternative structures, supported by experimental data and detailed protocols.
Performance Comparison: Kinase Inhibition
A primary area where the this compound scaffold has demonstrated significant success is in the development of protein kinase inhibitors. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The indolinone core serves as an effective hinge-binding motif, a key interaction for competitive inhibition at the ATP-binding site of kinases.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The this compound scaffold is a cornerstone of several potent VEGFR inhibitors.
| Compound/Scaffold | Target | IC50 (nM) | Reference |
| Sunitinib (this compound derivative) | VEGFR-2 | 2.0 | [1][2] |
| Indolinone Derivative 17a | VEGFR-2 | 0.078 | [2] |
| Indolinone Derivative 10g | VEGFR-2 | 0.087 | [2] |
| Azaindole Derivative (Example) | VEGFR-2 | ~10-50 | [3] |
Key Observation: Derivatives of the this compound scaffold, such as Sunitinib and other optimized compounds, exhibit potent, low nanomolar inhibition of VEGFR-2.[2][4][5] This highlights the scaffold's suitability for developing highly effective anti-angiogenic agents. While alternative scaffolds like azaindoles also show activity, the indolinone core has a proven track record in clinically approved drugs.[3]
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are essential for cell cycle regulation, and their inhibition is a promising strategy for cancer therapy. The versatility of the this compound scaffold extends to the development of CDK inhibitors.
| Compound/Scaffold | Target | IC50 (nM) | Reference |
| Indolinone-based CDK2 Inhibitor | CDK2/cyclin A | 3 | [3] |
| Meriolin (Azaindole derivative) | CDK1 | 7 | [3] |
| Meriolin (Azaindole derivative) | CDK2 | 3 | [3] |
Key Observation: The this compound scaffold can be effectively modified to target CDKs with high potency, comparable to that of alternative scaffolds like the meriolins, which are based on the azaindole framework.[3]
Aurora Kinase Inhibition
Aurora kinases are critical for mitotic progression, and their inhibitors are being investigated as anti-cancer agents. The this compound scaffold has also been successfully employed in the design of potent Aurora kinase inhibitors.
| Compound/Scaffold | Target | IC50 (nM) | Reference |
| Indolinone Derivative 8a | Aurora B | 10.5 | [6][7] |
| Indolinone Derivative 6e | Aurora B | 16.2 | [6][7] |
| PF-03814735 (Pan-Aurora Inhibitor) | Aurora A | 5 | [8] |
| PF-03814735 (Pan-Aurora Inhibitor) | Aurora B | 0.8 | [8] |
| GSK1070916 (7-azaindole derivative) | Aurora B | 3.5 | [9] |
| GSK1070916 (7-azaindole derivative) | Aurora C | 6.5 | [9] |
Key Observation: this compound derivatives have been developed as highly potent and selective inhibitors of Aurora B kinase.[6][7] Their activity is comparable to other classes of Aurora kinase inhibitors, demonstrating the broad applicability of this scaffold.
Experimental Protocols
To facilitate the validation and further exploration of the this compound scaffold, detailed experimental protocols for key assays are provided below.
Synthesis of this compound
A general and reliable method for the synthesis of this compound is outlined below. This procedure can be adapted for the synthesis of various derivatives.
Procedure:
-
N-Methylation of Indole: To a solution of indole in a suitable solvent (e.g., anhydrous ether or DMF), add a strong base such as sodium amide or sodium hydride with vigorous stirring.[10]
-
After the formation of the sodium salt of indole is complete, slowly add a solution of methyl iodide in an equal volume of the solvent.
-
Continue stirring for a specified period.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ether).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude 1-methylindole can be purified by distillation.[10]
-
Oxidation to this compound: The subsequent oxidation of 1-methylindole to this compound can be achieved using various oxidizing agents. A common method involves the use of N-bromosuccinimide (NBS) in the presence of water or other nucleophiles.
Note: This is a generalized procedure. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for specific derivatives.
In Vitro Kinase Inhibition Assay
The following protocol describes a general method for determining the in vitro inhibitory activity of this compound derivatives against a target kinase.
Materials:
-
Recombinant target kinase (e.g., VEGFR-2, CDK2, Aurora B)
-
Substrate peptide specific for the kinase
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
-
Plate reader for luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to the wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of ADP produced (or substrate phosphorylated) using a suitable detection reagent and a plate reader.[11][12]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for this compound.
Caption: General workflow for an in vitro kinase assay.
Caption: Inhibition of the VEGF signaling pathway by a this compound derivative.[13][14][15][]
Conclusion
The this compound scaffold has unequivocally established itself as a cornerstone in modern drug discovery. Its derivatives have demonstrated remarkable potency and selectivity against a range of therapeutically relevant targets, most notably protein kinases involved in cancer progression. The extensive body of research, including the development of clinically successful drugs like Sunitinib, validates its utility. This guide provides a snapshot of the compelling data supporting the continued exploration and exploitation of the this compound scaffold for the design and development of novel therapeutics. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to build upon this robust and versatile chemical framework.
References
- 1. Sunitinib Malate | C26H33FN4O7 | CID 6456015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib Molecule -- Tyrosine Kinase Inhibitor [worldofmolecules.com]
- 5. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. In vitro kinase assay [protocols.io]
- 12. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. cusabio.com [cusabio.com]
- 15. VEGF Pathway: From Signaling Cascade to Inhibition via Luminex Multiplex Technology - Creative Proteomics [cytokine.creative-proteomics.com]
A Head-to-Head Comparison of 1-Methyl-2-indolinone and Other Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. These cyclic structures form the foundation of many therapeutic agents, dictating their physicochemical properties, biological activity, and synthetic feasibility. This guide provides a detailed head-to-head comparison of 1-Methyl-2-indolinone with other prominent heterocyclic scaffolds—quinoline, benzofuran, and thiophene—with a focus on their applications in oncology.
Executive Summary
This compound, a derivative of the oxindole core, has gained significant traction as a "privileged scaffold" in medicinal chemistry, most notably as the cornerstone of several approved kinase inhibitors. This guide will demonstrate that while scaffolds like quinoline, benzofuran, and thiophene offer broad-spectrum biological activities, the this compound core provides a unique combination of synthetic tractability and potent, targeted kinase inhibition, particularly against receptor tyrosine kinases (RTKs) implicated in angiogenesis.
Physicochemical Properties of Core Scaffolds
The physicochemical properties of a scaffold are fundamental to its drug-likeness, influencing solubility, permeability, and metabolic stability. The following table summarizes key properties of the parent heterocyclic systems.
| Property | This compound | Quinoline | Benzofuran | Thiophene |
| Molecular Formula | C₉H₉NO | C₉H₇N | C₈H₆O | C₄H₄S |
| Molecular Weight ( g/mol ) | 147.18 | 129.16 | 118.14 | 84.14 |
| Melting Point (°C) | 85-88 | -15 | < -18 | -38 |
| Boiling Point (°C) | 110-120 (at 1 Torr) | 237.7 | 173-175 | 84 |
| LogP | ~1.5 (estimated) | 2.04 | 2.67 | 1.81 |
| Aqueous Solubility | Sparingly soluble | Slightly soluble | Insoluble | Insoluble |
Head-to-Head Comparison of Biological Activity: Focus on Oncology
The true potential of a scaffold is realized in its biological activity. This section provides a comparative analysis of the anticancer properties of derivatives of each scaffold, with a focus on their activity as kinase inhibitors.
This compound Derivatives: Potent Kinase Inhibitors
The this compound scaffold is a key component of several multi-kinase inhibitors used in cancer therapy. Sunitinib and Semaxanib (SU5416) are prominent examples that primarily target VEGFR-2, a key regulator of angiogenesis.
Quinoline Derivatives: Diverse Mechanisms of Action
Quinoline derivatives exhibit a broad range of anticancer activities, acting through various mechanisms including DNA intercalation, inhibition of topoisomerase, and disruption of tubulin polymerization. Some derivatives also show kinase inhibitory activity.
Benzofuran Derivatives: Emerging Anticancer Agents
Benzofuran derivatives have demonstrated significant potential as anticancer agents, with mechanisms including the inhibition of tubulin polymerization, Aurora B kinase, and VEGFR-2.
Thiophene Derivatives: Versatile Anticancer Scaffolds
Thiophene-containing compounds have been extensively investigated for their anticancer properties and have been shown to inhibit various targets, including topoisomerase, tyrosine kinases, and tubulin.
Table of Comparative Biological Activity (IC₅₀ and Kᵢ Values)
| Scaffold Derivative | Target/Cell Line | Assay Type | IC₅₀ (µM) | Kᵢ (nM) |
| This compound | ||||
| Sunitinib | VEGFR-2 | Kinase Assay | 0.08 | 9 |
| Sunitinib | PDGFRβ | Kinase Assay | 0.002 | 8 |
| Semaxanib (SU5416) | VEGFR-2 (Flk-1/KDR) | Kinase Assay | 1.23 | - |
| Quinoline | ||||
| Compound 5 | Pim-1 Kinase | Kinase Assay | 1.29 (GI₅₀) | - |
| Compound 41 | Tubulin Polymerization | Cell-based Assay | 0.02-0.04 | - |
| Benzofuran | ||||
| Compound 30a | Tubulin Polymerization | Cell-based Assay | - | - |
| Compound 26 | EGFR Kinase | Kinase Assay | 0.93 | - |
| Thiophene | ||||
| Compound 1m | MCF-7 cells | Cytotoxicity Assay | 0.09 | - |
| Compound 4c | VEGFR-2 | Kinase Assay | 0.075 | - |
Note: IC₅₀ and Kᵢ values are highly dependent on the specific derivative and the experimental conditions.
Signaling Pathway Visualization
Many of the compared scaffolds, particularly their anticancer derivatives, converge on the inhibition of key signaling pathways involved in cell proliferation and survival. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a critical regulator of angiogenesis and a common target for these compounds.
Caption: Simplified VEGFR-2 signaling pathway and points of inhibition by various heterocyclic scaffolds.
Experimental Protocols
A fundamental aspect of drug discovery is the robust and reproducible assessment of biological activity. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (dissolved in DMSO)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Further dilute the compound in kinase buffer to the desired final concentrations.
-
Add the diluted test compound and VEGFR-2 enzyme to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
Synthetic Accessibility
The ease and efficiency of synthesis are critical considerations for the practical application of a scaffold in a drug development campaign.
Caption: Overview of the synthetic accessibility of the compared heterocyclic scaffolds.
Conclusion
This guide provides a comparative analysis of this compound against other key heterocyclic scaffolds in the context of anticancer drug discovery. While quinoline, benzofuran, and thiophene derivatives exhibit a wide array of biological activities and mechanisms of action, the this compound core stands out for its proven success in generating potent and selective kinase inhibitors. Its favorable physicochemical properties and accessible synthetic routes further solidify its position as a valuable scaffold for the development of targeted cancer therapies. The selection of a particular scaffold will ultimately depend on the specific therapeutic target and the desired pharmacological profile. However, for the development of kinase inhibitors, particularly those targeting angiogenesis, the this compound scaffold represents a highly promising starting point.
Comparative Analysis of 1-Methyl-2-indolinone-Based Inhibitors: Cross-Reactivity and Selectivity Profiles
This guide provides a comparative analysis of 1-Methyl-2-indolinone-based inhibitors, focusing on their cross-reactivity profiles against various protein kinases. The indolin-2-one scaffold is a foundational structure for numerous multi-kinase inhibitors used in cancer therapy, designed to target the ATP-binding pocket of these enzymes.[1][2][3] Understanding their selectivity is crucial for predicting therapeutic efficacy and potential off-target effects. This document presents quantitative inhibitory data, detailed experimental methodologies, and visual diagrams of key cellular pathways and workflows for researchers and drug development professionals.
Data Presentation: Kinase Inhibition Profiles
The inhibitory activity of several prominent indolin-2-one-based compounds was evaluated against a panel of receptor tyrosine kinases (RTKs) and other kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, are summarized below. These values are critical for comparing the potency and selectivity of the inhibitors.
Sunitinib, a well-characterized indolin-2-one derivative, is a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[4][5] Its profile reveals potent inhibition of VEGFRs and PDGFRs.[5] Other derivatives, such as SU6656 and Nintedanib (BIBF 1120), exhibit different selectivity profiles, targeting kinases like the Src family and FGFRs, respectively.[4][6] Modifications to the 3-substituent on the indolin-2-one core can significantly alter the selectivity, allowing for the development of compounds that are highly specific for certain kinases like VEGFR (Flk-1) or EGFR/Her-2.[1][2]
| Inhibitor | Primary Target(s) | VEGFR-2 (KDR) IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) | FGFR-1 IC50 (nM) | Src IC50 (nM) |
| Sunitinib | VEGFRs, PDGFRs, c-Kit | 2 | 2 | 1 | 100 | >1000 |
| BIBF 1120 (Nintedanib) | VEGFRs, FGFRs, PDGFRα | 13 | 59 | Not Reported | 69 | 156 |
| SU6656 | Src family kinases | >1000 | >1000 | >1000 | >1000 | 20 |
| SU5402 | FGFR, VEGFR | 20 | >1000 | >1000 | 10 | >1000 |
| Compound 8a (Aurora B) | Aurora B | >10000 | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Data is compiled from multiple sources and assays may vary. Values should be considered representative. Sunitinib data is indicative of its multi-targeted nature. Compound 8a is a highly selective Aurora B inhibitor, demonstrating how the scaffold can be modified for specificity.[6][7]
Experimental Protocols
Accurate determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. The following is a detailed methodology for a typical in vitro kinase inhibition assay used to generate the data presented above.
In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The luminescent signal is directly proportional to the amount of ADP generated and therefore inversely proportional to the kinase inhibition.[8][9]
Materials:
-
Purified kinase of interest (e.g., VEGFR-2)
-
Specific kinase substrate peptide
-
ATP (at a concentration near the Km for the specific kinase)
-
Test Inhibitors (e.g., this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test inhibitor in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO to generate a dose-response curve. A "no inhibitor" control containing only DMSO should be included.[9]
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to the appropriate wells.
-
Add 2 µL of a solution containing the kinase enzyme in kinase assay buffer to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP in kinase assay buffer.
-
Incubate the plate at 30°C for 60 minutes. The reaction time may need optimization depending on the specific kinase.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase and luciferin to produce light.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a compatible plate reader.
-
Plot the luminescence signal (Relative Light Units) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each inhibitor.
-
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were created using the Graphviz DOT language to illustrate the experimental workflow and a key signaling pathway targeted by these inhibitors.
Experimental Workflow
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary target for many indolin-2-one inhibitors and a critical mediator of angiogenesis—the formation of new blood vessels.[10][11]
References
- 1. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-Methyl-2-indolinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic strategies for obtaining 1-Methyl-2-indolinone, a key intermediate in the synthesis of various biologically active molecules. The routes benchmarked are the direct N-methylation of 2-indolinone and the reductive cyclization of 2-(methylamino)phenylacetic acid. This document presents a detailed analysis of their synthetic efficiency, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data for two distinct methods of N-methylation of 2-indolinone, offering a clear comparison of their efficiencies.
| Parameter | Route 1: N-Methylation with Dimethyl Sulfate | Route 2: N-Methylation with Dimethyl Carbonate |
| Starting Material | 2-Indolinone | 2-Indolinone |
| Methylating Agent | Dimethyl Sulfate | Dimethyl Carbonate |
| Base | Potassium Carbonate | Potassium Carbonate |
| Catalyst | None | Tetrabutylammonium bromide (Phase Transfer Catalyst) |
| Solvent | Not specified | N,N-dimethylformamide (DMF) |
| Temperature | 100°C | 130°C (Reflux) |
| Reaction Time | 30 minutes | 2 hours |
| Yield | 67%[1] | 97.1%[2] |
| Purity | Not specified | Not specified |
| Scale | 1.12 mol | 85.4 mmol |
Experimental Protocols
Route 1: N-Methylation of 2-Indolinone using Dimethyl Sulfate
This protocol is adapted from a reported synthesis of this compound.[1]
Materials:
-
2-Indolinone (1.12 mol, 150 g)
-
Dimethyl sulfate (1.68 mol, 211.7 g, 159 mL, then a second portion of 0.476 mol, 60 g, 45 mL)
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
A reaction mixture of 2-indolinone is heated to 40°C.
-
Dimethyl sulfate (1.5 eq.) is added dropwise. The reaction is exothermic, and the temperature may rise to around 53°C.
-
After the initial addition, the mixture is heated to 100°C for 15 minutes.
-
The mixture is then cooled to 60°C, and a second portion of dimethyl sulfate (0.425 eq.) is added.
-
The reaction is heated again to 100°C for 15 minutes.
-
After cooling to 50°C, the pH is adjusted to approximately 7 with concentrated hydrochloric acid.
-
The mixture is cooled to room temperature and allowed to stand overnight to facilitate crystallization.
-
The solid product is collected by filtration, washed with water (4x), and dried under vacuum at 40°C overnight.
-
This procedure affords this compound as a pink solid with a reported yield of 67%.[1]
Route 2: Reductive Cyclization of 2-(Methylamino)phenylacetic Acid
While a direct, detailed protocol for the synthesis of this compound via reductive cyclization of 2-(methylamino)phenylacetic acid was not explicitly found in the search results, this route represents a viable and important alternative. The general strategy involves the catalytic hydrogenation of a suitable precursor, such as N-methyl-2-nitrophenylacetic acid, followed by in-situ cyclization.
Conceptual Protocol:
Step 1: Synthesis of N-methyl-2-nitrophenylacetic acid (if not commercially available). This can typically be achieved by the N-methylation of 2-nitrophenylacetic acid.
Step 2: Catalytic Hydrogenation and Cyclization.
-
N-methyl-2-nitrophenylacetic acid would be dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
A hydrogenation catalyst, such as Palladium on carbon (Pd/C), would be added to the mixture.
-
The reaction vessel would be placed under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).
-
The reaction would be stirred at room temperature or with gentle heating until the reduction of the nitro group to an amine is complete, which can be monitored by techniques like TLC or LC-MS.
-
The formation of the amine is expected to be followed by a spontaneous or acid/base-catalyzed intramolecular cyclization (lactamization) to form this compound.
-
Upon completion, the catalyst is removed by filtration (e.g., through Celite).
-
The solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography to yield this compound.
The efficiency of this route would be highly dependent on the catalyst, solvent, temperature, and pressure conditions used.
Synthetic Pathway Visualization
The following diagrams illustrate the logical workflows for the two main synthetic strategies discussed.
Caption: Comparative workflow of N-Methylation vs. Reductive Cyclization.
Discussion and Conclusion
The direct N-methylation of 2-indolinone offers a straightforward and often high-yielding approach to this compound. The choice of methylating agent and reaction conditions significantly impacts the efficiency, with the use of dimethyl carbonate and a phase transfer catalyst appearing to provide a superior yield under the reported conditions. This route is advantageous due to the commercial availability of the starting material and the single-step nature of the transformation.
For researchers prioritizing a rapid and high-yielding synthesis from a commercially available precursor, the N-methylation route, particularly with dimethyl carbonate, is recommended. For projects that may involve the synthesis of diverse analogs or where the N-methylated nitroaromatic precursor is accessible, the reductive cyclization pathway presents a valuable alternative. The selection of the optimal route will ultimately depend on the specific project goals, available resources, and the desired scale of the synthesis.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Methyl-2-indolinone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of 1-Methyl-2-indolinone, ensuring compliance with general safety protocols and minimizing risk.
This compound is classified as a hazardous substance, known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to strict disposal procedures is paramount.
Hazard and Property Overview
A summary of the key hazard classifications and physical properties of this compound is provided below to inform safe handling and disposal decisions.
| Property | Data | Reference |
| GHS Hazard Class | Skin Irritant (Category 2) | [2] |
| Eye Irritant (Category 2) | [2] | |
| Specific Target Organ Toxicity (STOT) - Single Exposure (Category 3), Respiratory System | [2] | |
| Signal Word | Warning | [1] |
| Form | Solid | |
| Melting Point | 85-88 °C | [3] |
| Storage | Keep in a dry place, container tightly closed, and refrigerated. | [4] |
| Incompatible Materials | Strong oxidizing agents | [1] |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for the disposal of hazardous chemical waste. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from spills.
-
Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the solid form.
Waste Categorization and Segregation
-
Hazardous Waste: Due to its irritant properties, this compound must be treated as hazardous chemical waste.[1][5]
-
Do Not Mix: Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents.[1][5] Keep it segregated to avoid unintended chemical reactions.
-
Separate Solids and Liquids: Collect solid this compound waste separately from any solutions containing the compound.
Container Selection and Labeling
-
Appropriate Containers: Use a container that is compatible with the chemical. For solid waste, a securely sealed plastic or glass container is suitable. For liquid waste, use a container designed for liquids that can be tightly sealed to prevent leaks.[5][6]
-
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[5] The label must also include:
-
The full chemical name: "this compound".
-
The approximate quantity or concentration.
-
The date when the waste was first added to the container.
-
On-site Accumulation and Storage
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7]
-
Secure Storage: Keep the container closed at all times except when adding waste.[5][6][8] Ensure it is stored in a way that prevents spills or leaks, such as in secondary containment.
-
Follow Accumulation Limits: Be aware of your facility's limits for the amount of hazardous waste that can be stored in an SAA (e.g., a maximum of 55 gallons).[7]
Disposal Request and Pickup
-
Contact EHS: Do not dispose of this compound down the drain or in the regular trash.[1] Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup.[5][7]
-
Complete Paperwork: Fill out any required hazardous material pickup request forms accurately, providing all necessary information about the waste.[5]
Spill and Decontamination Procedures
-
Spill Cleanup: In case of a spill, collect the material and any contaminated debris into a designated hazardous waste container.[5]
-
Empty Containers: The first rinse of a container that held this compound should be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[9]
Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste like this compound.
Caption: General workflow for hazardous chemical waste disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. N-Methyloxindole | C9H9NO | CID 6096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 61-70-1 [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. pfw.edu [pfw.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. geo.utexas.edu [geo.utexas.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Guide to Handling 1-Methyl-2-indolinone
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 1-Methyl-2-indolinone, a compound commonly used in the synthesis of various biologically active molecules.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] A face shield may be necessary where there is a potential for splashing.[2] |
| Skin and Body Protection | Chemical-Resistant Gloves | Must be inspected prior to use. Disposable gloves are often preferred.[2] |
| Protective Clothing | Flame-retardant and antistatic protective clothing is recommended. The type of protective equipment should be selected based on the concentration and amount of the substance at the specific workplace. | |
| Respiratory Protection | Air-Purifying Respirator | Not typically required under normal use with adequate ventilation.[3] However, if a risk assessment deems it necessary, a full-face respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridge should be used as a backup to engineering controls. For emergencies or situations where exposure limits may be exceeded, a supplied-air respirator is required.[2] |
Operational Plan for Safe Handling
Following a systematic procedure is essential for the safe handling of this compound in a laboratory setting.
1. Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
2. Pre-Handling Preparations:
-
Inspect all PPE for integrity before use.
-
Ensure you are familiar with the location and operation of all safety equipment.
3. Handling the Chemical:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe in dust if handling the solid form.[1]
-
Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.
4. Post-Handling Procedures:
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
Clean the work area and decontaminate any surfaces that may have come into contact with the chemical.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
Label all waste containers with "HAZARDOUS WASTE" and the full chemical name.
-
Do not mix this compound waste with other waste streams.
2. Container Management:
-
Use appropriate, compatible, and tightly sealed containers for chemical waste.
-
Ensure the outside of the container is clean and free of any residue.
3. Disposal Procedure:
-
Dispose of contaminated gloves and other disposable PPE after use in accordance with applicable laws and laboratory practices.
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
-
Sweep up any solid spills and shovel into suitable containers for disposal.[1][3]
Below is a workflow diagram illustrating the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
